Elaiophylin
Description
Properties
IUPAC Name |
(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERMIPXNLXAPD-MJMYBOKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318254 | |
| Record name | Elaiophylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-06-2 | |
| Record name | Elaiophylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elaiophylin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elaiophylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZALOMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elaiophylin: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaiophylin, a macrodiolide antibiotic with a symmetrical structure, has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and production of this compound from its primary microbial source, the genus Streptomyces. The document details the biosynthetic pathway, fermentation protocols, extraction and purification methodologies, and quantitative production data from various Streptomyces species. Furthermore, it includes visualizations of the regulatory signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of natural product drug discovery and development.
Discovery and Producing Organisms
This compound was first isolated in 1959 from Streptomyces melanosporofaciens. Since its initial discovery, this C2-symmetric 16-membered macrodiolide has been found to be produced by a variety of Streptomyces species, highlighting its widespread occurrence within this genus.[1] Notable this compound-producing strains include Streptomyces hygroscopicus, Streptomyces autolyticus, and various marine-derived Streptomyces species.[3][4][5] The structural elucidation of this compound revealed a unique dimeric structure composed of two identical polyketide chains, each featuring a hemiketal moiety and glycosidically linked 2-deoxy-L-fucose units.[6]
Biosynthesis and Regulation
The biosynthesis of this compound proceeds via a type I polyketide synthase (PKS) pathway. The putative biosynthetic gene cluster in Streptomyces sp. DSM4137 contains five large open-reading frames that encode the modular PKS enzymes responsible for assembling the octaketide monomer of this compound.[6] The gene cluster also includes genes necessary for the synthesis of the ethylmalonate extender unit and the attachment of the 2-deoxy-L-fucose sugar moieties.[6]
The production of this compound is subject to complex regulatory networks within Streptomyces. Several transcriptional regulators have been identified that influence the expression of the this compound biosynthetic genes.
Regulatory Signaling Pathway
The regulation of this compound biosynthesis involves a complex interplay of pathway-specific and global regulators. For instance, in Streptomyces autolyticus CGMCC0516, the TetR family transcriptional regulator GdmRIII, located in the geldanamycin biosynthetic gene cluster, also affects this compound production.[7][8][9] Overexpression of GdmRIII leads to an increase in geldanamycin production while concurrently decreasing the yield of this compound, suggesting a cross-regulation between these two biosynthetic pathways.[10] In Streptomyces rapamycinicus, the LAL family regulator RapH, situated within the rapamycin biosynthetic gene cluster, coordinately regulates the production of both rapamycin and this compound.[11] Overexpression of rapH enhances the production of both antibiotics, while its deletion leads to a decrease in their synthesis.[11] RapH exerts its control by binding to the promoter regions of target genes within both the rapamycin and this compound gene clusters.[11]
Production of this compound
The production of this compound is typically achieved through submerged fermentation of a selected Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield.
Fermentation Protocols
Seed Culture Preparation: A common protocol for seed culture involves inoculating a suitable liquid medium with spores or mycelial fragments of the Streptomyces strain. For example, Streptomyces sp. 17JA11 is cultured in a medium containing 1% soluble starch, 0.1% yeast extract, and 0.1% tryptone.[12] The culture is incubated for 3 days at 28°C on a rotary shaker at 125 rpm.[12]
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly impact this compound yield. A variety of media have been reported, with glucose soybean meal broth being a common choice. The fermentation is carried out for an extended period, typically 7-12 days, with controlled temperature, pH, and aeration. For instance, optimal antibiotic production from Streptomyces sp. LHR 9 was observed at 35°C with an agitation rate of 200 rpm for 7 days in a glucose soybean meal broth at an initial pH of 7.[13]
Quantitative Data on this compound Production
The yield of this compound varies significantly depending on the producing strain and the fermentation conditions employed. The following table summarizes reported this compound yields from different Streptomyces species.
| Streptomyces Species/Strain | Fermentation Conditions | This compound Yield | Reference |
| Streptomyces melanosporofaciens | Optimized sporulation conditions | 1.2 g/kg (fermentation medium) | [1] |
| Streptomyces autolyticus CGMCC0516 | Not specified | Producer of this compound | [3] |
| Streptomyces sp. 219807 | Not specified | 4486 mg/L | [14] |
| Streptomyces sp. MCY-846 | Not specified | Producer of this compound | [5][15] |
| Streptomyces hygroscopicus 17997 | Not specified | Producer of this compound | [16] |
Isolation and Purification
Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified using various chromatographic techniques.
Extraction Protocol
A general extraction procedure involves separating the mycelium from the culture broth by centrifugation or filtration. The active metabolites are then extracted from both the mycelial cake and the supernatant. A common method utilizes solvent extraction with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Purification Protocol
The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound. A typical purification workflow is as follows:
-
Initial Fractionation: The crude extract is often first fractionated using techniques like silica gel column chromatography or by partitioning between immiscible solvents.[16]
-
Chromatographic Separation: The enriched fractions are then subjected to further purification using methods such as reverse-phase High-Performance Liquid Chromatography (HPLC) or macroporous resin chromatography.[4] A combination of different chromatographic techniques is often necessary to achieve high purity.[4] For instance, a protocol for isolating this compound from Streptomyces sp. 7-145 involved a combination of macroporous resin, silica gel, and reverse-phase HPLC.[4]
Experimental Workflow for this compound Isolation and Purification
Conclusion
This compound remains a molecule of significant interest for drug discovery due to its diverse biological activities. This technical guide has provided a comprehensive overview of the key aspects related to its discovery, biosynthesis, production, and isolation from Streptomyces. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals aiming to explore the therapeutic potential of this fascinating natural product. Further research into strain improvement, fermentation optimization, and the elucidation of regulatory networks will be crucial for enhancing the production of this compound and facilitating its development into a clinically viable therapeutic agent.
References
- 1. Natural Occurrence, Bioactivity and Biosynthesis of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complete genome sequence of Streptomyces autolyticus CGMCC 0516, the producer of geldanamycin, autolytimycin, reblastatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The putative this compound biosynthetic gene cluster in Streptomyces sp. DSM4137 is adjacent to genes encoding adenosylcobalamin-dependent methylmalonyl CoA mutase and to genes for synthesis of cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 9. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]
- 11. Crossregulation of rapamycin and this compound biosynthesis by RapH in Streptomyces rapamycinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. mdpi.com [mdpi.com]
- 15. Structure Determination and Biological Activities of this compound Produced by Streptomyces sp. MCY -846 [jmb.or.kr]
- 16. [Rapid identification of this compound from Streptomyces hygroscopicus 17997, a geldanamycin producer] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elaiophylin Production: Microbial Strains and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaiophylin, a C2-symmetric 16-membered macrodiolide, is a polyketide natural product with a remarkable spectrum of biological activities, including potent antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2] Produced predominantly by actinomycetes of the Streptomyces genus, its unique structure and therapeutic potential have made it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of this compound-producing microbial strains, the intricacies of its biosynthesis, detailed fermentation strategies, and robust experimental protocols for its production, extraction, and quantification.
This compound-Producing Microbial Strains
This compound was first isolated from Streptomyces melanosporus (now reclassified as Streptomyces melanosporofaciens).[1][3] Since its discovery, production has been identified in various other species, primarily within the Streptomyces genus, and also in Amycolatopsis. These microorganisms are typically isolated from soil and marine sediments.[3][4] The genetic potential to synthesize this compound is encoded within a specific biosynthetic gene cluster (BGC).[5] A summary of notable producing strains is presented in Table 1.
Table 1: Selected this compound-Producing Microbial Strains
| Microbial Strain | Type/Origin | Reported this compound Yield/Titer | Reference(s) |
| Streptomyces melanosporofaciens (DSM 40318) | Soil (Italy), Type Strain | Producer of this compound | [3][6] |
| Streptomyces hygroscopicus (MCY-846) | Soil | Up to 470 µg/mL | [7] |
| Streptomyces hygroscopicus (17997) | Geldanamycin Producer | Confirmed this compound Producer | [8] |
| Streptomyces rapamycinicus | Rapamycin Producer | Co-produces this compound | [1][9] |
| Streptomyces sp. (DSM 4137) | Soil | Putative Producer (BGC identified) | [5] |
| Streptomyces sp. (7-145) | Marine Sediment | Producer of this compound and derivatives | [7] |
| Streptomyces sp. (SCSIO ZS0520) | Deep-Sea Hydrothermal Vent | Confirmed this compound Producer | [4] |
| Streptomyces violaceusniger | Soil | Producer of this compound and Geldanamycin | [10][11] |
| Amycolatopsis sp. (MJ347-81F4) | Soil | Genus known to produce novel antibiotics | [12] |
Biosynthesis of this compound
This compound is assembled by a Type I modular polyketide synthase (PKS) system.[5][13] The biosynthesis is a complex, enzyme-catalyzed process involving the sequential condensation of simple carboxylate precursors.
The this compound biosynthetic gene cluster (BGC) contains large open-reading frames (ORFs) that encode the multifunctional PKS enzymes.[5] These enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation.[13][14] The key enzymatic domains within each module are the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of the growing chain.[13]
A unique feature of this compound biosynthesis is the formation of its C2-symmetric macrodiolide structure. This is accomplished by a specialized thioesterase (TE) domain at the end of the PKS assembly line. The TE domain catalyzes the dimerization of two identical polyketide chains and their subsequent cyclization to form the final 16-membered ring structure.[2] The biosynthetic pathway also includes genes responsible for the synthesis and attachment of the two 2-deoxy-L-fucose moieties.[4][5]
References
- 1. Crossregulation of rapamycin and this compound biosynthesis by RapH in <i>Streptomyces rapamycinicus</i> - ProQuest [proquest.com]
- 2. Natural Occurrence, Bioactivity and Biosynthesis of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative this compound biosynthetic gene cluster in Streptomyces sp. DSM4137 is adjacent to genes encoding adenosylcobalamin-dependent methylmalonyl CoA mutase and to genes for synthesis of cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces melanosporofaciens - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [Rapid identification of this compound from Streptomyces hygroscopicus 17997, a geldanamycin producer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crossregulation of rapamycin and this compound biosynthesis by RapH in Streptomyces rapamycinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid identification of this compound and geldanamycin in Streptomyces fermentation broths using CPC coupled with a photodiode array detector and LC-MS methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Elaiophylin: A Technical Guide to its Chemical Structure and Stereochemical Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiophylin, a complex macrodiolide antibiotic, has garnered significant attention in the scientific community for its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1] First isolated from Streptomyces melanosporus in 1959, its unique C2-symmetric 16-membered macrodiolide structure, adorned with two glycosidically linked 2-deoxy-L-fucose moieties, presented a considerable challenge for structural elucidation.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound and the key experimental methodologies employed to unravel its intricate stereochemistry.
Chemical Structure and Properties
This compound possesses the molecular formula C₅₄H₈₈O₁₈ and a molecular weight of 1025.27 g/mol .[3] The core of the molecule is a 16-membered di-lactone ring, a macrodiolide, which exhibits C₂ symmetry. Attached to this central ring are two identical side chains, each terminating in a glycosidic linkage to a 2-deoxy-L-fucose sugar unit. The presence of numerous chiral centers and a complex arrangement of functional groups contribute to its unique three-dimensional structure and biological activity.
Stereochemistry Elucidation: A Multi-faceted Approach
The determination of the absolute stereochemistry of this compound was a seminal achievement in natural product chemistry, requiring the synergistic application of multiple advanced analytical techniques. The overall workflow for the structural elucidation is depicted below.
References
Elaiophylin's Mechanism of Action as an Autophagy Inhibitor: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Elaiophylin, a macrodiolide antibiotic derived from Streptomyces melanosporus, has been identified as a potent, late-stage autophagy inhibitor with significant antitumor properties.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanism of action. It focuses on its effects on lysosomal function, autophagic flux, and associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions involved.
Core Mechanism of Action: Inhibition of Autophagic Flux via Lysosomal Destabilization
This compound functions as a late-stage autophagy inhibitor by disrupting the final, degradative step of the autophagic process.[3][4] Unlike early-stage inhibitors that prevent autophagosome formation, this compound allows for the initial sequestration of cellular cargo but blocks its breakdown, leading to the accumulation of autophagosomes.[1][4]
The primary mechanism involves the impairment of lysosomal function.[1][5] Key events include:
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Lysosomal Destabilization: this compound treatment leads to a time- and dose-dependent decrease in the volume of acidic compartments within the cell, indicating lysosomal destabilization.[1][6]
-
Impaired Cathepsin Activity: It attenuates the activity of crucial lysosomal proteases, specifically Cathepsin B (CTSB) and Cathepsin D (CTSD). This compound hinders the maturation of these cathepsins from their pro-forms to their active, mature forms.[1][2]
-
Blocked Autophagic Flux: By inhibiting the degradative capacity of lysosomes, this compound blocks autophagic flux. This is evidenced by the significant accumulation of both autophagosome-associated protein LC3-II and the autophagy substrate SQSTM1/p62.[1][3][7]
-
No Inhibition of Fusion: Importantly, studies show that this compound does not prevent the fusion of autophagosomes with lysosomes. Confocal microscopy reveals significant colocalization of the autophagosome marker GFP-LC3B with the lysosomal marker LAMP1, confirming that the block occurs post-fusion, at the degradation step.[1]
The consequence of this blocked degradation is the buildup of non-functional autolysosomes, induction of cellular stress, and eventual cell death, which can be apoptotic or involve other mechanisms like paraptosis.[1][8]
Associated Signaling Pathways
Recent research has uncovered additional pathways modulated by this compound that contribute to its anticancer effects and may be linked to its role in autophagy inhibition.
-
SIRT1/Nrf2 Signaling: In lung adenocarcinoma cells, this compound has been shown to suppress mitophagy by inhibiting the SIRT1/Nrf2 signaling pathway.[4][9] SIRT1 is a deacetylase that can regulate Nrf2, a key transcription factor in oxidative stress response. By targeting SIRT1, this compound may reduce Nrf2 activity, leading to mitochondrial dysfunction and suppressed mitophagy.[4]
-
MAPK Hyperactivation: In drug-resistant ovarian cancer cells, this compound was found to directly bind to and inhibit SHP2, a protein tyrosine phosphatase.[8] This inhibition leads to hyperactivation of the MAPK signaling pathway, inducing excessive endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis. The study suggests this SHP2 inhibition is also linked to the observed block in autophagy.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound's effects.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
|---|---|---|---|---|---|
| BxPC-3 | Pancreatic | CCK-8 | IC50 | 452.8 nM | [10][11] |
| PANC-1 | Pancreatic | CCK-8 | IC50 | 467.7 nM | [10][11] |
| A549 | Lung Adenocarcinoma | MTT | IC50 | ~0.5 µM (at 24h) | [9] |
| H1975 | Lung Adenocarcinoma | MTT | IC50 | ~0.7 µM (at 24h) | [9] |
| Calu-3 | Lung Adenocarcinoma | MTT | IC50 | ~0.6 µM (at 24h) |[9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Administration | Dosage | Outcome | Citation |
|---|---|---|---|---|
| SKOV3 Ovarian Xenograft | i.p. injection (every 2 days) | 2 mg/kg | 72% decrease in avg. daily tumor growth rate | [1] |
| Ovarian Orthotopic Model | i.p. injection | 2 mg/kg | Significant antitumor effect without toxicity | [2][6] |
| Multiple Myeloma Xenograft | Not specified | Not specified | Effective inhibition of tumor growth | [5] |
| A549 Lung Xenograft | Not specified | Not specified | Suppression of tumor growth |[9] |
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to characterize this compound as an autophagy inhibitor.
Autophagic Flux Analysis by Western Blot
This protocol measures the levels of LC3-II and p62 to determine the rate of autophagic degradation. An increase in LC3-II and p62 upon treatment suggests an autophagic block.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SKOV3, A549) at a density of 2x105 cells/well in a 6-well plate. Allow cells to adhere overnight.
-
Experimental Groups: Treat cells for a specified time (e.g., 24 hours) with:
-
Vehicle control (e.g., DMSO).
-
This compound (at desired concentrations, e.g., 100 nM).
-
Positive control for flux block (e.g., Bafilomycin A1, 100 nM) for the last 4 hours of incubation.
-
This compound + Bafilomycin A1 (Baf A1 added for the last 4 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C: anti-LC3B (detects LC3-I and LC3-II), anti-SQSTM1/p62, and anti-Actin (loading control).
-
Wash membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system.
-
-
Analysis: Quantify band intensities. A significant accumulation of LC3-II and p62 in this compound-treated cells, with little to no further increase when Bafilomycin A1 is added, confirms a block in autophagic flux.[12][13]
Lysosomal Integrity Assessment with LysoTracker Red
This method uses a fluorescent dye that accumulates in acidic organelles to assess changes in lysosomal volume and pH. A decrease in fluorescence indicates lysosomal destabilization or de-acidification.[1][2]
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with vehicle control or this compound at various concentrations and for different time points (e.g., 12, 24 hours).
-
Staining:
-
During the final 30 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM final concentration) to the culture medium.
-
(Optional) Add a nuclear counterstain like Hoechst 33342 for the last 10 minutes.
-
-
Imaging:
-
Wash cells twice with PBS.
-
Mount coverslips on slides with mounting medium.
-
Visualize immediately using a fluorescence microscope.
-
-
Analysis: Capture images and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). A dose- and time-dependent decrease in red fluorescence indicates compromised lysosomal integrity.[1]
Conclusion
This compound is a potent autophagy inhibitor that acts at the late stage of the pathway. Its primary mechanism involves the destabilization of lysosomes and the inhibition of cathepsin activity, which blocks the degradation of autophagic cargo without preventing autophagosome-lysosome fusion.[1][2] This leads to the accumulation of autophagosomes and the autophagy adapter protein p62, ultimately triggering cancer cell death.[1][6] Emerging evidence also implicates its activity in modulating the SIRT1/Nrf2 and SHP2/MAPK pathways, highlighting a multifaceted mechanism of action.[4][8] The robust anti-tumor effects of this compound, demonstrated both in vitro and in vivo, establish it as a promising compound for further investigation in cancer therapeutics, particularly in contexts where autophagy is a key survival mechanism.[3][10]
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The novel autophagy inhibitor this compound exerts antitumor activity against multiple myeloma with mutant TP53 in part through endoplasmic reticulum stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound triggers paraptosis and preferentially kills ovarian cancer drug-resistant cells by inducing MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
Elaiophylin Biosynthesis: A Technical Guide to its Genetic Blueprint and Molecular Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiophylin, a C2-symmetric macrodiolide antibiotic, has garnered significant scientific interest due to its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] This complex natural product is assembled by a modular type I polyketide synthase (PKS) system, a fascinating molecular machinery that offers potential for biosynthetic engineering and the generation of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, a detailed analysis of its corresponding gene cluster, and an overview of the experimental methodologies employed to elucidate its intricate assembly line.
This compound Biosynthetic Gene Cluster
The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species.[3] The organization of this cluster is highly conserved and typically comprises genes encoding the core polyketide synthase, enzymes for the biosynthesis of the deoxysugar moiety, regulatory proteins, and tailoring enzymes such as cytochrome P450 monooxygenases.
A representative this compound biosynthetic gene cluster from Streptomyces sp. DSM4137 contains five large open-reading frames that encode the modular PKS responsible for synthesizing the octaketide monomer of this compound.[3] Additionally, the cluster harbors genes necessary for the production of the ethylmalonate extender unit, the synthesis and attachment of 2-deoxy-L-fucose, and regulatory and export functions.[3]
The this compound Assembly Line: A Step-by-Step Synthesis
The biosynthesis of the this compound core structure is a remarkable process orchestrated by a type I modular PKS. This enzymatic assembly line is composed of a series of modules, each responsible for a specific cycle of polyketide chain elongation and modification.
The process begins with a starter unit, typically propionyl-CoA, which is loaded onto the first PKS module. The growing polyketide chain is then sequentially extended through the addition of malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units, as dictated by the acyltransferase (AT) domain of each module. The degree of reduction of the β-keto group after each condensation is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.
A key and unusual feature of this compound biosynthesis is the dimerization and cyclization of two identical octaketide monomers to form the C2-symmetric 16-membered macrodiolide core. This crucial step is catalyzed by a dedicated thioesterase (TE) domain.[2] In vitro studies have shown that the this compound thioesterase can catalyze the formation of a novel C2-symmetric macrodiolide from a synthetic pentaketide analogue, confirming its role in both dimerization and cyclization.[2] A linear dimeric thioester has been identified as an intermediate in this process, suggesting an iterative use of the thioesterase active site.[2]
Following the formation of the macrodiolide core, the molecule undergoes further modifications, including glycosylation with two 2-deoxy-L-fucose units. The biosynthetic genes for this deoxysugar, homologous to nbrC, D, E, and F from the brasilinolide gene cluster, have been identified within the this compound cluster.[4] The biosynthesis of the glycosyl moiety is proposed to start from glucose-1-phosphate, which is converted to its dTDP form by the glucose-1-phosphate thymidylyltransferase, ElaR.[4]
The role of cytochrome P450 monooxygenases in the this compound biosynthetic pathway is not yet fully elucidated but they are presumed to be involved in post-PKS tailoring reactions, such as hydroxylations of the macrodiolide core.
Quantitative Data
Quantitative analysis of this compound production and the bioactivity of its derivatives is crucial for drug development and strain improvement efforts.
| Parameter | Value | Producing Organism | Reference |
| Production Yield | |||
| This compound | 1.2 g/kg of fermentation medium | Streptomyces melanosporofaciens | [2] |
| Antimicrobial Activity (MIC values) | |||
| This compound vs. MRSA | 1-4 µg/mL | - | [1] |
| This compound vs. VRE | 1-4 µg/mL | - | [1] |
| 11-O-methylthis compound vs. MRSA | 2-4 µg/mL | - | [1] |
| 11,11'-O-dimethylthis compound vs. MRSA | 8-64 µg/mL | - | [1] |
| This compound vs. M. tuberculosis H37Rv | 0.5-4 µg/mL | - | [4] |
| Efomycin G vs. P. falciparum | 2.37 µg/mL | - | [1] |
| Efomycin M vs. P. falciparum | 5.23 µg/mL | - | [1] |
Table 1: Quantitative Data on this compound Production and Bioactivity. MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. While specific, detailed protocols for every experiment are often tailored to the specific laboratory and strain, the following sections provide an overview of the key experimental methodologies.
Gene Cluster Identification and Analysis
Objective: To identify and characterize the this compound biosynthetic gene cluster.
Methodology: A common approach involves creating a cosmid or fosmid library of the genomic DNA from an this compound-producing Streptomyces strain. This library is then screened using probes derived from conserved PKS gene sequences. Positive clones are subsequently sequenced and annotated to identify the full gene cluster.
Heterologous Expression of the this compound Gene Cluster
Objective: To express the this compound gene cluster in a heterologous host to confirm its function and to facilitate pathway engineering.
Methodology: This protocol is a generalized procedure based on established methods for Streptomyces.
-
Vector Construction: The entire this compound gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a vector with an integrative element (e.g., φC31). The vector should contain a selectable marker and a promoter to drive the expression of the cluster.
-
Host Strain Selection: A well-characterized and genetically tractable Streptomyces strain, such as S. coelicolor or S. albus, is typically used as the heterologous host.
-
Transformation: The expression vector is introduced into the host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound.
In Vitro Reconstitution of Biosynthetic Steps
Objective: To characterize the function and kinetics of individual enzymes in the this compound pathway. Note that specific kinetic data (Km, kcat) for this compound biosynthetic enzymes are not extensively reported in the currently available literature.
Methodology:
-
Gene Cloning and Protein Expression: The gene encoding the enzyme of interest (e.g., the thioesterase domain) is cloned into an expression vector. The protein is then overexpressed in a suitable host, such as E. coli, and purified.
-
Enzyme Assay: The purified enzyme is incubated with its putative substrate(s). For example, the thioesterase domain can be incubated with a synthetic N-acetylcysteamine (SNAC) thioester of the presumed polyketide monomer.
-
Product Analysis: The reaction products are analyzed by HPLC and MS to determine the catalytic activity of the enzyme.
Conclusion
The study of the this compound biosynthetic pathway provides a fascinating glimpse into the intricate world of natural product biosynthesis. The modular nature of its PKS assembly line, coupled with the unique chemistry of its thioesterase-mediated dimerization and cyclization, makes it a prime target for biosynthetic engineering. A thorough understanding of the gene cluster, the enzymatic machinery, and the development of robust experimental protocols will be instrumental in harnessing the full potential of this compound and its derivatives for the development of novel therapeutics. While significant progress has been made, further biochemical characterization of the individual enzymes, particularly the cytochrome P450s, will be crucial to complete our understanding of this remarkable biosynthetic pathway.
References
Elaiophylin and Its Analogs: A Comprehensive Technical Guide to Their Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiophylin, a C2-symmetrical 16-membered macrodiolide antibiotic, was first isolated from Streptomyces melanosporus.[1] Along with its naturally occurring and synthetic analogs, this compound has garnered significant attention within the scientific community due to its broad and potent spectrum of biological activities. These activities span antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, making it a promising scaffold for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Biological Activity Spectrum
This compound and its derivatives have demonstrated a wide array of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for ease of comparison.
Antimicrobial Activity
Elaiophylins exhibit notable activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[3] However, they are generally inactive against Gram-negative bacteria, yeast, and fungi.[2][3] The proposed mechanism for their antibacterial action may be related to their ability to form stable, cation-selective ion channels in microbial cell membranes.[3]
Table 1: Antibacterial Activity of this compound and Its Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | MRSA Strains | VRE Strains | Bacillus subtilis | Mycobacterium smegmatis | Mycobacterium tuberculosis H37Ra | Reference |
| This compound (1) | 0.78-3.13 | 1-4 | 1-4 | >100 | No inhibition | 0.5-1 | [3] |
| 11-O-methylthis compound (2) | 1-4 | 1-4 | [3] | ||||
| 11,11′-O-dimethylthis compound (3) | No inhibition | [3] | |||||
| Analog (4) | 0.78-3.13 | >100 | 6.25 | [3] | |||
| Analog (5) | 0.78-3.13 | >100 | 6.25 | [3] | |||
| Analog (7) | 0.78-3.13 | >100 | No inhibition | [3] | |||
| Efomycin G (9) | 1-4 | 12.0 | [3] | ||||
| 11′,12′-dehydrothis compound (11) | 1-4 | 1-4 | [3] |
Antifungal Activity
While this compound itself shows no direct activity against Candida albicans, it has been reported to significantly enhance the antifungal efficacy of rapamycin.[3]
Antiparasitic Activity
This compound and its analogs have demonstrated activity against various parasites.
Table 2: Antiparasitic Activity of this compound and Its Analogs (MIC or IC50 in µg/mL)
| Compound/Analog | Plasmodium falciparum | Reference |
| Efomycin G (9) | 2.37 | [3] |
| Efomycin M (17) | 5.23 | [3] |
Anticancer Activity
The anticancer effects of this compound are a major area of research. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis. A key mechanism of its anticancer action is the inhibition of autophagy.[4]
Table 3: Anticancer Activity of this compound (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 (72h) | [5] |
| A549 | Lung Adenocarcinoma | <2 (72h) | [5] |
| UACC-732 | Breast Carcinoma | Not specified | [5] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [5] |
| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 (72h) | [5] |
| HepG-2 | Hepatocellular Carcinoma | 10-50 | [1] |
| PC-3 | Pancreatic Cancer | 10-50 | [1] |
| HCT116 | Colorectal Cancer | 22.4 | [1] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.
Autophagy Inhibition
This compound is a potent late-stage autophagy inhibitor. It disrupts the fusion of autophagosomes with lysosomes and impairs lysosomal function, leading to the accumulation of autophagosomes and ultimately, cell death. This mechanism is central to its anticancer activity.[4]
VEGFR2 Signaling Pathway
This compound has been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells. This leads to the suppression of cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.
HIF-1α Signaling Pathway
Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, such as VEGF. This compound can suppress the accumulation of HIF-1α, thereby inhibiting tumor angiogenesis.
SIRT1/Nrf2 Signaling Pathway
Recent studies have indicated that this compound can also target the SIRT1/Nrf2 signaling pathway, which is involved in cellular stress responses and has implications for cancer cell survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been shown to interfere with this pathway, contributing to its anticancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism suspension (e.g., bacteria)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound or analog stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound compound in the growth medium in a 96-well plate.
-
Adjust the turbidity of the microorganism suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted microbial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound or analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. If using suspension cells, centrifuge the plate to pellet the cells before removing the medium and adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration in vitro.
Materials:
-
Adherent cells
-
Complete cell culture medium
-
This compound or analog
-
6-well or 12-well cell culture plates
-
Sterile pipette tip or needle
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the this compound compound at the desired concentration.
-
Capture images of the scratch at time zero and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells.
Materials:
-
Cancer cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound or analog
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another extracellular matrix component
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed the cancer cells in serum-free medium containing the this compound compound in the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope to quantify cell invasion.
Tube Formation Assay
This assay is used to evaluate the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound or analog
-
Matrigel or a similar basement membrane matrix
-
96-well plates
-
Microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of the this compound compound.
-
Incubate for 4-12 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Conclusion
This compound and its analogs represent a versatile class of natural products with a rich and diverse biological activity profile. Their potent antimicrobial and anticancer properties, coupled with their unique mechanisms of action involving the inhibition of autophagy and key signaling pathways, make them highly attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology, facilitating the continued exploration and therapeutic application of this remarkable family of compounds.
References
Unveiling the Therapeutic Potential of Elaiophylin's Natural Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiophylin, a C2-symmetric 16-membered macrodiolide antibiotic originally isolated from Streptomyces melanosporus, has garnered significant attention for its diverse and potent biological activities.[1][2][3] Its natural analogs, a family of structurally related compounds, exhibit a similarly broad spectrum of effects, including antimicrobial, anticancer, immunosuppressive, antiviral, anti-inflammatory, and α-glucosidase inhibitory properties.[1][4] This technical guide provides an in-depth overview of the known natural analogs of this compound, their biological properties with a focus on quantitative data, detailed experimental protocols for key assays, and visualization of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Natural Analogs of this compound
Numerous natural analogs of this compound have been isolated from various strains of Streptomyces.[2] Structural variations primarily occur in the substitution patterns at different positions of the macrodiolide backbone, such as methylation or hydroxylation at C-11 and/or C-11′, methylation at C-2 and/or C-2′, and variations in the side chains at C-14 and/or C-14′.[1] Some notable analogs include:
-
11-O-methylthis compound and 11,11′-O-dimethylthis compound: These analogs are often formed as artifacts during isolation processes using methanol.[1][2]
-
Efomycins: This subgroup, including Efomycin G and M, presents variations such as the absence of the glycosylated hemiketal moiety and the presence of an unsaturated enone.[1][2] Efomycin M is a specific inhibitor of selectin and has been in preclinical trials.[1][4]
-
Halichoblelides: These compounds, like Halichoblelide D, are characterized by the replacement of a 6-deoxyfucose unit with a methoxy group.[1][2]
-
Other Analogs: Several other derivatives have been identified, including 11′,12′-dehydrothis compound and 11,11′-O-dimethyl-14′-deethyl-14′-methylthis compound.[5][6]
Biological Properties and Quantitative Data
The diverse biological activities of this compound and its analogs are a key area of research. The following sections and tables summarize their major properties with available quantitative data.
Antimicrobial Activity
This compound and its analogs have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][7] They are generally inactive against Gram-negative bacteria, yeast, and fungi.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Pathogens
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound (1) | MRSA | 1–4 | [1] |
| VRE | 1–4 | [1] | |
| M. tuberculosis H37Rv | 0.5–4 | [7] | |
| 11-O-methylthis compound (2) | MRSA | 1–4 | [1] |
| VRE | 1–4 | [1] | |
| M. tuberculosis H37Rv | 0.5–4 | [7] | |
| 11,11′-O-dimethylthis compound (3) | B. subtilis | Active at 50 μg/mL | [1] |
| S. aureus | Active at 50 μg/mL | [1] | |
| MRSE | 2–16 | [1] | |
| M. tuberculosis H37Rv | 0.5–4 | [7] | |
| Efomycin G (4) | MRSA | 1–16 | [7] |
| VRE | 1–16 | [7] | |
| M. tuberculosis H37Rv | 0.5–4 | [7] |
Anticancer Activity
The anticancer effects of this compound and its analogs are multifaceted, involving cytotoxicity, inhibition of angiogenesis, induction of apoptosis, and modulation of autophagy.[1][8]
Table 2: Cytotoxicity (IC50) of this compound and Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | HUVECs | 0.4394 | [9] |
| A549, H1975, Calu-3 (Lung Cancer) | ~0.25 - 1 | ||
| BxPC-3, PANC-1 (Pancreatic Cancer) | Not specified, but inhibits proliferation | [8] | |
| Halichoblelide D (1) | HeLa (Cervical Cancer) | 0.30 | [10] |
| MCF-7 (Breast Cancer) | 0.33 | [10] | |
| This compound Analogs (1-7) | HeLa | 0.19 - 2.12 | [10] |
| MCF-7 | 0.19 - 2.12 | [10] | |
| This compound (1) & 11-O-methylthis compound (2) | L02 (Human Liver) | 0.14 - 0.28 | [7] |
| 293T (Human Kidney) | 0.14 - 0.28 | [7] | |
| MCF-7 (Breast Cancer) | 0.14 - 0.28 | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways implicated in cancer progression and other diseases.
VEGFR2 Signaling Pathway
This compound has been shown to inhibit tumor angiogenesis by downregulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[9] This leads to the suppression of downstream signaling molecules such as Akt, ERK1/2, JNK, p38, and NFκB, which are crucial for VEGF-induced angiogenesis.[9]
References
- 1. clyte.tech [clyte.tech]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. ibidi.com [ibidi.com]
- 4. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scratch Wound Healing Assay [en.bio-protocol.org]
- 6. corning.com [corning.com]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
Investigating Elaiophylin as a novel therapeutic agent for oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Elaiophylin, a macrodiolide antibiotic originally isolated from Streptomyces melanosporus, is emerging as a potent and multifaceted anti-cancer agent with significant therapeutic potential. Extensive preclinical research has demonstrated its ability to induce cancer cell death and inhibit tumor growth across a range of malignancies, including ovarian, pancreatic, and lung cancers. This compound's primary mechanism of action lies in its role as a late-stage autophagy inhibitor, leading to the accumulation of autophagosomes and subsequent lysosomal destabilization. Beyond autophagy inhibition, this compound triggers apoptosis, induces endoplasmic reticulum (ER) stress, and curtails angiogenesis. This whitepaper provides a comprehensive technical overview of the current state of this compound research, detailing its mechanisms of action, summarizing key quantitative data, providing in-depth experimental protocols, and visualizing the intricate signaling pathways it modulates.
Introduction
The quest for novel oncology therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. Natural products have historically served as a rich source of anti-cancer drugs, and this compound represents a promising candidate in this arena. This document aims to consolidate the existing body of research on this compound, offering a technical guide for scientists and drug development professionals interested in its therapeutic application. We will delve into the molecular underpinnings of its anti-neoplastic activity, present a structured summary of its efficacy in various cancer models, and provide detailed methodologies for key experimental assays to facilitate further investigation.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several critical cellular processes essential for cancer cell survival and proliferation.
2.1. Late-Stage Autophagy Inhibition: this compound is characterized as a late-stage autophagy inhibitor.[1][2][3] It disrupts the autophagic flux by impairing the function of lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62 in cancer cells.[1][4] This blockade of the cellular recycling process ultimately triggers cell death. Specifically, this compound has been shown to attenuate the activity of lysosomal cathepsins and destabilize lysosomal membranes.[1][4]
2.2. Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress: Beyond its effects on autophagy, this compound is a potent inducer of apoptosis, or programmed cell death.[5][6] Treatment with this compound leads to the cleavage of key apoptotic proteins such as caspase-9 and PARP1.[1] Furthermore, this compound has been shown to induce persistent ER stress, which can also contribute to the initiation of apoptosis.[3]
2.3. Inhibition of Angiogenesis: this compound exhibits significant anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[5][7] It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[5][7] This is achieved, in part, by downregulating the expression of vascular endothelial growth factor (VEGF) and inhibiting the accumulation of hypoxia-inducible factor-1α (HIF-1α) in tumor cells.[2][7]
2.4. Modulation of Key Signaling Pathways: this compound's anti-cancer activity is mediated through its influence on several critical signaling pathways:
-
Wnt/β-Catenin Pathway: In pancreatic cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and survival.[5][6]
-
SIRT1/Nrf2 Signaling: In lung adenocarcinoma, this compound has been found to suppress the SIRT1/Nrf2 signaling pathway, leading to the inhibition of mitophagy and an increase in oxidative stress.[2][8]
-
VEGFR2 Signaling: this compound can block the VEGFR2 signaling pathway in endothelial cells, further contributing to its anti-angiogenic effects.[7]
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKOV3 | Ovarian Cancer | Not explicitly stated, but effective concentrations are in the sub-micromolar range. | [1] |
| OVCAR3 | Ovarian Cancer | Not explicitly stated, but effective concentrations are in the sub-micromolar range. | [1] |
| A2780 | Ovarian Cancer | Not explicitly stated, but effective concentrations are in the sub-micromolar range. | [1] |
| BxPC-3 | Pancreatic Cancer | 452.8 | [5] |
| PANC-1 | Pancreatic Cancer | 467.7 | [5] |
| A549 | Lung Adenocarcinoma | 248.8 | [2] |
| H1975 | Lung Adenocarcinoma | Not specified | [2] |
| Calu-3 | Lung Adenocarcinoma | Not specified | [2] |
| HUVEC | Normal Endothelial Cells | 439.4 | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | SKOV3 | Athymic Nude Mice | 2 mg/kg, i.p., every 2 days | 72% decrease in average daily tumor growth rate | [1] |
| Lung Adenocarcinoma | A549 | Xenograft Mice | 2 mg/kg, i.p., for 14 consecutive days | Significantly smaller tumor volume compared to control | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.
4.1. Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. MTT is reduced by mitochondrial dehydrogenases to a purple formazan product, while CCK-8 utilizes a water-soluble tetrazolium salt. The amount of colored product is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
For MTT, dissolve the formazan crystals by adding 150 µL of DMSO to each well and shaking for 10 minutes.
-
Measure the absorbance at 490 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
4.2. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against LC3B, p62, cleaved caspase-3, β-catenin, SIRT1, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
4.4. Angiogenesis Assay (Endothelial Cell Tube Formation)
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound in the presence or absence of an angiogenic stimulus like VEGF.
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
-
4.5. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., 5 x 10^6 SKOV3 cells) subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[1]
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).[1]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1-2 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a specific schedule (e.g., every 2 days).[1]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits late-stage autophagy by impairing lysosomal function.
Caption: this compound inhibits angiogenesis by targeting both tumor and endothelial cells.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway in cancer cells.
Conclusion and Future Directions
This compound has demonstrated compelling anti-cancer activity through multiple mechanisms, making it a highly attractive candidate for further therapeutic development. Its ability to inhibit autophagy, induce apoptosis, and suppress angiogenesis, coupled with its modulation of key oncogenic signaling pathways, underscores its potential as a broad-spectrum anti-neoplastic agent.
Future research should focus on several key areas:
-
Clinical Trials: To date, there is a lack of publicly available information on clinical trials involving this compound. The robust preclinical data strongly support the initiation of Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in cancer patients.
-
Combination Therapies: this compound's mechanism as an autophagy inhibitor makes it a prime candidate for combination therapies with conventional chemotherapeutics or targeted agents that induce cellular stress.
-
Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for maximizing the therapeutic benefit of this compound.
-
Drug Delivery: Investigating novel drug delivery systems could enhance the bioavailability and tumor-specific targeting of this compound, potentially improving its therapeutic index.
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.2. Cell Viability Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Elaiophylin from Streptomyces Culture Broth
Introduction
Elaiophylin, a macrodiolide antibiotic produced by several species of Streptomyces, notably Streptomyces hygroscopicus, has garnered significant interest within the scientific community due to its diverse biological activities. These include potent antibacterial, antifungal, and antitumor properties. Structurally, this compound possesses a unique C2-symmetrical 16-membered macrodiolide core glycosylated with two 2-deoxy-L-fucose units. Its promising therapeutic potential necessitates the development of robust and efficient protocols for its extraction from fermentation broths and subsequent purification to high homogeneity.
These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from Streptomyces culture broth, intended for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies and incorporates best practices for natural product isolation.
Data Presentation
Table 1: Summary of this compound Extraction and Purification Parameters
| Step | Parameter | Value/Description | Expected Yield (%) | Expected Purity (%) |
| 1. Fermentation | Producing Strain | Streptomyces hygroscopicus | N/A | N/A |
| Culture Medium | ISP2 Broth | N/A | N/A | |
| Incubation Time | 7-10 days | N/A | N/A | |
| Incubation Temp. | 28-30°C | N/A | N/A | |
| 2. Extraction | Biomass Separation | Centrifugation at 8,000 x g for 20 min | >95% (of biomass) | <10% |
| Extraction Solvent | Ethyl Acetate | 80-90% (from mycelium) | 10-20% | |
| Extraction Method | Maceration (3x) | |||
| 3. Purification | Silica Gel Chromatography | |||
| Stationary Phase | Silica Gel (60-120 mesh) | 60-70% (of crude) | 50-60% | |
| Mobile Phase | Gradient: Hexane -> Ethyl Acetate | |||
| Preparative HPLC | ||||
| Column | C18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm) | 40-50% (of silica fraction) | >98% | |
| Mobile Phase | Gradient: Acetonitrile/Water | |||
| Detection | UV at 230 nm |
Experimental Protocols
Fermentation of Streptomyces hygroscopicus
Objective: To cultivate Streptomyces hygroscopicus for the production of this compound.
Materials:
-
Streptomyces hygroscopicus strain
-
ISP2 (International Streptomyces Project 2) agar plates and broth
-
Shaking incubator
-
Sterile flasks
Protocol:
-
Prepare a seed culture by inoculating a single colony of S. hygroscopicus from an agar plate into a 50 mL flask containing 20 mL of ISP2 broth.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.
-
Inoculate a production culture (e.g., 1 L of ISP2 broth in a 2 L flask) with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C for 7-10 days with vigorous shaking (200 rpm) to ensure adequate aeration.
Extraction of Crude this compound
Objective: To extract this compound from the Streptomyces fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Decant the supernatant. The majority of this compound is intracellular, located in the mycelium.
-
Extract the mycelial pellet with ethyl acetate (3 x 500 mL for every 1 L of original culture). Macerate the pellet with the solvent for at least 1 hour during each extraction.
-
Combine the ethyl acetate extracts and filter to remove any remaining cellular debris.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude brown residue.
-
Dissolve the crude residue in a minimal amount of methanol for subsequent purification.
Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
A. Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into a glass column. The amount of silica gel should be approximately 50 times the weight of the crude extract.
-
Adsorb the crude extract (dissolved in a minimal amount of methanol and then mixed with a small amount of silica gel and dried) onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v hexane:ethyl acetate).
-
Collect fractions of approximately 20 mL each.
-
Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v) and visualize under UV light (254 nm).
-
Combine the fractions containing the major spot corresponding to this compound (typically with an Rf value of ~0.4-0.5 in 1:1 hexane:ethyl acetate).
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.
B. Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Partially purified this compound sample
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm)
Protocol:
-
Dissolve the partially purified this compound sample in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the following conditions (optimization may be required):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 30 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 230 nm
-
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC and its identity by spectroscopic methods (e.g., MS and NMR).
Visualization of Workflows and Signaling Pathways
This compound Extraction and Purification Workflow
Caption: Workflow for this compound Extraction and Purification.
This compound's Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways
Caption: this compound's inhibitory effects on key signaling pathways.
High-Yield Fermentation of Elaiophylin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaiophylin, a C2-symmetric macrodiolide antibiotic produced by various Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] This has led to growing interest in its therapeutic potential. However, realizing this potential is contingent on developing efficient and high-yield fermentation processes. This document provides detailed application notes and protocols for optimizing the fermentation conditions for enhanced this compound production, targeting researchers, scientists, and drug development professionals. We will delve into the key parameters influencing fermentation, including media composition, physical culture conditions, and advanced fermentation strategies. Additionally, we will explore the underlying biosynthetic pathways and their regulation to provide a comprehensive understanding for rational strain improvement and process optimization.
Microbial Strains and Inoculum Development
This compound is a secondary metabolite produced by several strains of Streptomyces, with Streptomyces hygroscopicus and Streptomyces melanosporus being among the most well-known producers.[2][3] The selection of a high-producing strain is a critical first step for successful fermentation.
Protocol 1: Inoculum Development
-
Strain Activation: Aseptically transfer a cryopreserved vial of the desired Streptomyces strain to a sterile agar plate containing a suitable medium (e.g., ISP Medium 2).
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (see Table 1) with a loopful of spores from the agar plate.
-
Seed Culture Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.
-
Production Culture Inoculation: Transfer the seed culture to the production fermenter at an inoculation volume of 5-10% (v/v).
Fermentation Media Composition
The composition of the fermentation medium is a crucial factor influencing both cell growth and this compound production. A well-designed medium should provide essential nutrients, including carbon and nitrogen sources, as well as minerals and trace elements.
Table 1: Exemplary Media Compositions for this compound Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Carbon Source | ||
| Glucose | 20 | - |
| Soluble Starch | - | 40-60 |
| Trehalose | - | 5 |
| Nitrogen Source | ||
| Yeast Extract | 5 | 5-10 |
| Soybean Meal | 5 | 5-10 |
| Peptone | - | 5 |
| Minerals | ||
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2 | 2-4 |
| NaCl | 0.5 | 0.5 |
| Trace Elements | 1 mL | 1 mL |
Note: The optimal concentrations of these components should be determined experimentally for each specific strain and fermentation setup. Response surface methodology (RSM) is a powerful statistical tool for optimizing medium components.[4][5][6]
Physicochemical Fermentation Parameters
The control of physical parameters during fermentation is critical for achieving high yields of this compound.
Table 2: Optimal Physicochemical Parameters for this compound Fermentation
| Parameter | Optimal Range |
| Temperature | 28-32°C |
| pH | 6.5-7.5 |
| Dissolved Oxygen (DO) | > 30% saturation |
| Agitation | 200-400 rpm (in bioreactors) |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
Protocol 2: Batch Fermentation in a Bioreactor
-
Sterilization: Sterilize the fermenter containing the production medium in situ.
-
Inoculation: Aseptically inoculate the fermenter with the prepared seed culture.
-
Parameter Control: Maintain the fermentation parameters as outlined in Table 2. The pH can be controlled using automated addition of acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH). Dissolved oxygen can be controlled by adjusting the agitation and aeration rates.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound concentration (e.g., by HPLC).
-
Harvest: Harvest the fermentation broth when the this compound titer reaches its maximum, typically after 7-10 days.
Advanced Fermentation Strategies for Yield Enhancement
To overcome limitations of batch fermentation, such as substrate depletion and accumulation of inhibitory byproducts, fed-batch strategies can be employed to enhance this compound production.[7][8][9][10]
Protocol 3: Fed-Batch Fermentation
-
Initial Batch Phase: Start the fermentation in a batch mode with a slightly lower initial concentration of the primary carbon source.
-
Feeding Strategy: Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), start feeding a concentrated solution of the carbon source (e.g., 50% w/v glucose or soluble starch). The feeding rate should be carefully controlled to maintain a low, non-repressive level of the carbon source in the medium.
-
Monitoring and Control: Continuously monitor and control the key fermentation parameters as in the batch process.
-
Harvest: Harvest the culture when the this compound production rate significantly decreases.
This compound Biosynthesis and Regulation
A fundamental understanding of the biosynthetic pathway and its regulation is essential for rational strain improvement and process optimization. This compound is a polyketide synthesized by a type I polyketide synthase (PKS) multienzyme complex.[1][11]
The biosynthesis of this compound is regulated by a complex network of genes. For instance, in Streptomyces rapamycinicus, the LAL family regulator RapH coordinately regulates the biosynthesis of both rapamycin and this compound.[12][13] Overexpression of rapH has been shown to enhance the production of both antibiotics.[12] Another regulatory protein, GdmRIII, a TetR family transcriptional regulator, has been found to play a negative regulatory role in this compound biosynthesis in Streptomyces autolyticus.[1]
Diagram 1: Simplified this compound Biosynthetic Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by the Strain MCY-846 in a Submerged Culture -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of medium constituents for ε-poly-L-lysine fermentation with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 8. bioneer.dk [bioneer.dk]
- 9. What Is Fed-Batch Fermentation? Boosting Biopharmaceutical Yields [synapse.patsnap.com]
- 10. editverse.com [editverse.com]
- 11. The putative this compound biosynthetic gene cluster in Streptomyces sp. DSM4137 is adjacent to genes encoding adenosylcobalamin-dependent methylmalonyl CoA mutase and to genes for synthesis of cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crossregulation of rapamycin and this compound biosynthesis by RapH in Streptomyces rapamycinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of Elaiophylin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiophylin, a C2-symmetric macrodiolide antibiotic produced by several Streptomyces species, has garnered significant interest in the scientific community due to its potent antimicrobial and anticancer activities. Its complex mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for further drug development. This document provides a detailed LC-MS/MS method for the sensitive and selective quantification of this compound in biological matrices, crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
Biological Activity and Signaling Pathways
This compound exerts its biological effects through the modulation of multiple intracellular signaling pathways, contributing to its anticancer properties. Key pathways identified include:
-
Wnt/β-Catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[1][2][3] this compound treatment leads to a downregulation of β-catenin protein expression.[1][2]
-
SIRT1/Nrf2 Signaling: this compound has been found to suppress the SIRT1/Nrf2 signaling pathway, leading to the inhibition of mitophagy and induction of oxidative stress in cancer cells.[4][5][6] This mechanism contributes to its pro-apoptotic effects.[4][5][6]
-
MAPK Pathway: The compound induces hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to excessive endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis.[7] This is particularly effective in drug-resistant cancer cells.[7]
Caption: this compound signaling pathways.
LC-MS/MS Method for this compound Quantification
This method is designed for the quantification of this compound in plasma and tissue homogenates. The protocol is based on established methods for other macrolide antibiotics and has been adapted for this compound.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
I. Sample Preparation
A. Plasma
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., a structurally similar macrolide not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
B. Tissue
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or a Dounce homogenizer on ice.
-
To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Follow steps 3-7 from the plasma preparation protocol.
II. LC-MS/MS Parameters
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-20% B; 4.1-5.0 min: 20% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ or [M+NH₄]⁺ for this compound (to be determined by infusion) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the precursor ion |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
III. Method Validation Parameters
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for this compound.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | > 80 | 85 - 115 |
| This compound | Tissue Homogenate | > 75 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument parameters, along with the expected validation data, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. The provided diagrams of the signaling pathways and experimental workflow serve to visually summarize the key aspects of this compound's action and analysis.
References
- 1. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Elaiophylin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Elaiophylin, a macrodiolide antibiotic, has emerged as a potent anti-tumor agent that induces apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for in vitro assays to quantify and characterize this compound-induced apoptosis, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
Key In Vitro Apoptosis Assays
Several key assays are utilized to measure the different stages of apoptosis induced by this compound. These include the detection of early apoptotic events such as phosphatidylserine (PS) externalization, monitoring mitochondrial integrity, and measuring the activity of key executioner caspases.
Summary of Quantitative Data on this compound-Induced Apoptosis
The following table summarizes the effective concentrations of this compound and its impact on apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Assay | Key Findings | Reference |
| A549 | Lung Adenocarcinoma | 0.25 µM, 0.5 µM | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells. | [2] |
| SKOV3, A2780 | Ovarian Cancer | 0.5 µM | Western Blot | Activation of cleaved Caspase-9 and PARP1. | [1] |
| 22Rv1, C4-2B | Prostate Cancer | Not specified (nanomolar conc.) | Caspase-Glo 3/7 Assay | Strong induction of apoptosis. | [3] |
| BxPC-3, PANC-1 | Pancreatic Cancer | 7.8 nM - 1000 nM | CCK-8 Assay, Annexin V/PI Staining | Significant inhibition of proliferation and induction of apoptosis. | [4][5] |
| U266, RPMI8226 | Multiple Myeloma | 1.0 µM | FACS analysis | Induction of ER stress-mediated apoptosis. | [6] |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)[7]
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 × 10⁶ cells in a T25 culture flask and allow them to adhere overnight.[8] Treat cells with the desired concentrations of this compound (e.g., 0.25 µM, 0.5 µM) or vehicle control (DMSO) for the indicated time (e.g., 24 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[8]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][11]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Caspase-Glo® 3/7 Assay
This assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3][12]
Principle: The assay utilizes a luminogenic caspase-3/7 substrate in a buffer system. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase ("aminoluciferin") and generating a "glow-type" luminescent signal that is proportional to caspase activity.[3]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)[3]
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.[12]
Mitochondrial Membrane Potential (MMP) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[13] This can be measured using cationic dyes like JC-1 or Rhodamine 123.[14][15]
Principle (using JC-1): JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, forming "J-aggregates" that emit red fluorescence. In apoptotic cells with decreased MMP, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[15]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit[15]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as previously described.
-
Staining: Remove the culture medium and wash the cells with PBS. Add the JC-1 staining solution and incubate at 37°C for 20 minutes.
-
Washing: Remove the staining solution and wash the cells twice with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope (red fluorescence for healthy cells, green for apoptotic) or a flow cytometer to quantify the red/green fluorescence ratio.[15]
Cytochrome c Release Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[16][17][18]
Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.[16]
Materials:
-
Cytochrome c Releasing Apoptosis Assay Kit (e.g., Abcam ab65311)[16]
-
Dounce homogenizer
-
Reagents for SDS-PAGE and Western blotting
-
Anti-cytochrome c antibody[16]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest.
-
Cell Fractionation:
-
Resuspend cells in cytosol extraction buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.[16]
-
Centrifuge to pellet intact cells and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at high speed to pellet the mitochondria.[16]
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) pathway and endoplasmic reticulum (ER) stress.
Intrinsic (Mitochondrial) Apoptosis Pathway
This compound treatment leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[14] This triggers the release of cytochrome c from the mitochondria into the cytosol.[16][17] In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][17] The process is also regulated by Bcl-2 family proteins, with this compound shown to downregulate the anti-apoptotic protein survivin (BIRC5).[1]
Caption: this compound-induced intrinsic apoptosis pathway.
ER Stress-Mediated Apoptosis Pathway
In some cancer cells, such as multiple myeloma, this compound induces apoptosis through endoplasmic reticulum (ER) stress.[6] This involves the activation of the PERK/ATF4/CHOP pathway, leading to the upregulation of pro-apoptotic proteins and subsequent cell death, as evidenced by the cleavage of PARP and caspase-3.[6]
Caption: this compound-induced ER stress-mediated apoptosis.
Inhibition of Wnt/β-Catenin Signaling Pathway
In pancreatic cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4][19] This inhibition contributes to its anti-tumor effects, including the induction of apoptosis.[4]
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting castration-resistant prostate cancer with a novel RORγ antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 16. abcam.cn [abcam.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Effects of Elaiophylin and Cisplatin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic anticancer effects of Elaiophylin in combination with cisplatin in vitro. The protocols outlined below detail methods for assessing cell viability, apoptosis, and cell cycle progression, which are critical for characterizing the combined therapeutic potential of these agents.
Data Presentation
The synergistic effect of combining this compound with cisplatin can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin
| Cell Line | Compound | IC50 (nM) |
| Ovarian Cancer (SKOV3) | This compound | Data not available |
| Cisplatin | Data not available | |
| Lung Adenocarcinoma (A549) | This compound | 248.8[1] |
| Cisplatin | Data not available | |
| Pancreatic Cancer (BxPC-3) | This compound | 452.8[2] |
| Cisplatin | Data not available | |
| Pancreatic Cancer (PANC-1) | This compound | 467.7[2] |
| Cisplatin | Data not available |
Note: Specific IC50 values for cisplatin and for the combination in all cell lines would need to be determined experimentally.
Table 2: Combination Index (CI) for this compound and Cisplatin
| Cell Line | Combination Ratio (this compound:Cisplatin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Ovarian Cancer (SKOV3) | To be determined | 0.5 | Synergistic[3] | Synergy |
| Ovarian Cancer (A2780) | To be determined | 0.5 | Synergistic[3] | Synergy |
Note: The synergistic effect has been observed, but specific CI values from literature are not available and would require experimental determination.
Table 3: Apoptosis and Cell Cycle Analysis Following Combination Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Ovarian Cancer (SKOV3) | Control | To be determined | To be determined |
| This compound | To be determined | To be determined | |
| Cisplatin | To be determined | To be determined | |
| Combination | Increased[3] | To be determined |
Note: Qualitative increases in apoptosis are reported. Quantitative data requires experimental determination.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, individually and in combination.
Materials:
-
Cancer cell lines (e.g., SKOV3, A2780)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add the drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.
-
Include untreated control wells (vehicle only, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24 hours.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
In Situ Apoptosis Detection (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, directly in cultured cells.
Materials:
-
Chamber slides or coverslips in multi-well plates
-
Treated and untreated cells
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
In Situ Cell Death Detection Kit (TUNEL)
-
Fluorescence microscope
Procedure:
-
Grow cells on chamber slides or coverslips and treat with this compound, cisplatin, or the combination for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 2 minutes on ice.
-
Perform the TUNEL reaction according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP) followed by detection with a fluorescently labeled antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Experimental workflow for assessing this compound and cisplatin synergy.
Caption: Postulated signaling pathways for this compound-cisplatin synergy.
References
Elaiophylin: A Pharmacological Tool for Probing Lysosomal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elaiophylin is a macrolide antibiotic that has been identified as a potent late-stage autophagy inhibitor.[1][2] Its mechanism of action involves the disruption of lysosomal function, making it a valuable pharmacological tool for studying lysosomal biology, autophagy, and their roles in various disease states, including cancer and neurodegenerative disorders.[3][4][5] this compound impairs lysosomal degradative capacity by attenuating the activity of lysosomal proteases, specifically cathepsins, and by destabilizing the lysosomal membrane.[1][2] This leads to the accumulation of autophagosomes and autophagic substrates, ultimately resulting in cell death in various cancer models.[1][3] Unlike early-stage autophagy inhibitors that block autophagosome formation, this compound allows for the fusion of autophagosomes with lysosomes but prevents the degradation of the cargo within the autolysosome.[6] These characteristics make this compound a specific tool to investigate the consequences of impaired lysosomal catabolism.
Mechanism of Action
This compound's primary effect on lysosomal function is not on the initial stages of autophagy or the fusion of autophagosomes with lysosomes. Instead, it acts at the terminal stage of the autophagic process.[6] The key aspects of its mechanism include:
-
Inhibition of Cathepsin Activity: this compound attenuates the activity of lysosomal cathepsins, such as Cathepsin B (CTSB) and Cathepsin D (CTSD).[1] This enzymatic inhibition prevents the breakdown of proteins and other macromolecules delivered to the lysosome via autophagy.
-
Lysosomal Membrane Destabilization: Treatment with this compound leads to lysosomal membrane permeabilization (LMP).[1][2] This is evidenced by the release of lysosomal enzymes like CTSB and CTSD into the cytoplasm and a decrease in the fluorescence of acidotropic dyes like LysoTracker Red.[1]
-
Blockade of Autophagic Flux: By inhibiting the degradative function of lysosomes, this compound blocks the autophagic flux. This results in the accumulation of autophagosomes, which can be visualized by an increase in GFP-LC3 puncta, and an accumulation of the autophagy receptor protein SQSTM1/p62.[1][2]
-
No Effect on Autophagosome-Lysosome Fusion: Importantly, this compound does not prevent the fusion of autophagosomes with lysosomes to form autolysosomes.[6] This has been demonstrated through colocalization studies of the autophagosome marker LC3B and the lysosomal marker LAMP1.[6]
-
Minimal Impact on Lysosomal pH: Studies using acridine orange staining suggest that this compound does not significantly inhibit lysosomal acidification, a key difference from other lysosomotropic agents like chloroquine.[1]
Data Presentation
The following tables summarize quantitative data on the use of this compound in various cell lines.
Table 1: Effective Concentrations and Incubation Times of this compound for Lysosomal Function Studies
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| SKOV3 (Ovarian Cancer) | Autophagic Flux (GFP-LC3 puncta) | 0.5 µM | 12 h | Accumulation of GFP-LC3 puncta | [1] |
| SKOV3 (Ovarian Cancer) | Lysosomal Integrity (LysoTracker Red) | 0.5 µM | 12 h | Time- and dose-dependent decrease in fluorescence | [1] |
| SKOV3 (Ovarian Cancer) | Cathepsin Release | 0.5 µM | 12 h | Release of CTSB and CTSD into the cytoplasm | [1] |
| A549 (Lung Adenocarcinoma) | Mitophagy Inhibition (PINK1/Parkin) | 0.5 µM | 24 h | Decreased expression of PINK1 and Parkin | [4] |
| A549 (Lung Adenocarcinoma) | Autophagy Marker Expression (LC3B/p62) | Not specified | 24 h | Increased levels of LC3B and SQSTM1/p62 | [7] |
| BxPC-3 (Pancreatic Cancer) | Cell Viability (CCK-8) | IC50: 452.8 nM | 24 h | Dose-dependent decrease in cell viability | [8] |
| PANC-1 (Pancreatic Cancer) | Cell Viability (CCK-8) | IC50: 467.7 nM | 24 h | Dose-dependent decrease in cell viability | [8] |
| Multiple Myeloma Cell Lines | Cell Viability | 0 - 1.5 µM | 24 h and 48 h | Inhibition of cell viability | [9] |
Experimental Protocols
Detailed methodologies for key experiments to probe lysosomal function using this compound are provided below.
Protocol 1: Assessment of Autophagic Flux by Monitoring GFP-LC3 Puncta
This protocol is used to visualize the accumulation of autophagosomes following this compound treatment.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chloroquine (CQ) as a positive control (stock solution in water)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 0.5 µM) for the desired time (e.g., 12 hours). Include a vehicle control (DMSO) and a positive control (e.g., 25 µM CQ).
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta in this compound-treated cells compared to the control indicates autophagosome accumulation and a block in autophagic flux.
Protocol 2: Analysis of Lysosomal Integrity using LysoTracker Red Staining
This protocol assesses the effect of this compound on the integrity of acidic lysosomal compartments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LysoTracker Red DND-99 (stock solution in DMSO)
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a glass-bottom dish or a multi-well plate suitable for fluorescence imaging.
-
Treat the cells with various concentrations of this compound for different time points.
-
Thirty minutes before the end of the treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.
-
Incubate the cells for 30 minutes at 37°C.
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Immediately acquire images using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Quantify the fluorescence intensity. A decrease in LysoTracker Red fluorescence indicates a loss of lysosomal acidity and/or membrane integrity.
Protocol 3: Immunofluorescence for Cathepsin B/D Release
This protocol visualizes the translocation of lysosomal cathepsins into the cytoplasm, indicating lysosomal membrane permeabilization.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
PFA for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against Cathepsin B or Cathepsin D
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against Cathepsin B or D overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with DAPI-containing mounting medium.
-
Observe the subcellular localization of the cathepsins. A diffuse cytoplasmic staining in treated cells, as opposed to punctate lysosomal staining in control cells, indicates release from the lysosome.
Visualizations
Caption: Mechanism of this compound on Lysosomal Function.
Caption: Workflow for Assessing Autophagic Flux.
Caption: this compound's Impact on Cellular Signaling.
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel autophagy inhibitor this compound exerts antitumor activity against multiple myeloma with mutant TP53 in part through endoplasmic reticulum stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disease models for the development of therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obiosh.com [obiosh.com]
- 7. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Elaiophylin for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elaiophylin. Our goal is to help you overcome challenges related to its low aqueous solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10-20 mM in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortex gently, and then add this intermediate dilution to the final volume of your culture medium.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Vortexing/Sonication: After adding the this compound solution to the medium, vortex the solution gently or sonicate it briefly to aid in dissolution.[3]
-
Use of a Carrier Protein: Including a carrier protein like bovine serum albumin (BSA) in your assay medium can help to keep hydrophobic compounds in solution.
Q3: What are some alternative methods to improve the aqueous solubility of this compound for my cell-based assays?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased water solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity in cell culture.[7][8]
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state.[9][10][11] When introduced to an aqueous environment, the polymer dissolves and releases the drug as fine particles, enhancing its dissolution rate.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and cellular uptake.[12][13] Polymeric nanoparticles, such as those made from PLGA, are a common choice for drug delivery applications.[14]
Q4: Are the solubilizing agents themselves toxic to cells?
A4: Yes, some solubilizing agents can exhibit cytotoxicity at certain concentrations. It is crucial to determine the non-toxic concentration of any excipient in your specific cell line.
-
DMSO: Generally considered safe for most cell lines at concentrations below 0.5%. However, sensitivity can vary, so it is recommended to perform a dose-response experiment for your cells.[1][15]
-
Cyclodextrins: The toxicity of cyclodextrins varies depending on the type and concentration. Hydroxypropylated derivatives are generally considered safer than their parent forms.[7][8][16][17] For example, one study found that in Calu-3 cells, γ-CD, hydroxypropyl-β-CD, and hydroxypropyl-α-CD were the safest among those tested.[7]
-
Other Solvents: Solvents like ethanol and methanol can also be used but may exhibit higher toxicity than DMSO at similar concentrations.[1][15] Acetone is generally more toxic and should be used with caution.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | Perform a stepwise dilution of the DMSO stock solution into pre-warmed medium. Ensure gentle mixing. Consider using a carrier protein like BSA in the medium. |
| Inconsistent Assay Results | Incomplete dissolution of this compound leading to variable effective concentrations. Degradation of this compound in stock solution. | Prepare fresh dilutions for each experiment from a frozen stock. Visually inspect for any precipitation before adding to cells. Consider using a solubility-enhanced formulation. |
| High Background Toxicity in Control Wells | The concentration of the solvent (e.g., DMSO) is too high. The solubilizing agent (e.g., cyclodextrin) is cytotoxic at the concentration used. | Perform a dose-response curve for the vehicle control to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is consistent across all wells, including controls. |
| Low Potency of this compound | Poor bioavailability in the in vitro system due to low solubility. | Employ a solubility enhancement technique such as cyclodextrin complexation, solid dispersion, or nanoparticle formulation to increase the concentration of dissolved this compound. |
Quantitative Data on Solubility Enhancement (Illustrative Examples)
Disclaimer: The following tables provide illustrative examples of the potential solubility enhancement for a hydrophobic compound like this compound based on general principles. Specific experimental validation for this compound is required.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | 1 - 5 |
| Methanol | 0.5 - 2 |
| Acetone | 5 - 10 |
| DMSO | > 50 |
Table 2: Illustrative Example of this compound Solubility Enhancement with Cyclodextrins
| Formulation | This compound:Cyclodextrin Molar Ratio | Apparent Aqueous Solubility (µg/mL) | Fold Increase |
| This compound alone | - | ~1 | - |
| This compound + HP-β-CD | 1:1 | ~50 | 50 |
| This compound + HP-β-CD | 1:2 | ~120 | 120 |
Table 3: Illustrative Example of this compound Dissolution Enhancement with Solid Dispersion
| Formulation | Polymer Carrier | Drug:Carrier Ratio | % Drug Dissolved in 60 min |
| Pure this compound | - | - | < 5% |
| Solid Dispersion | PVP K30 | 1:5 | > 70% |
| Solid Dispersion | Soluplus® | 1:5 | > 85% |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh the appropriate amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve the desired molar ratio (e.g., 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 ethanol:water mixture to form a paste.
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Gradually add the this compound powder to the paste while continuously triturating for 30-45 minutes.
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Dry the resulting paste in an oven at 50°C for 24 hours.
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Pulverize the dried complex into a fine powder using a mortar and pestle.
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Pass the powder through a fine-mesh sieve to ensure uniformity.
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The resulting powder can be dissolved in an aqueous buffer or cell culture medium for use in assays.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or Soluplus®) in a suitable organic solvent (e.g., methanol or acetone) in the desired ratio (e.g., 1:5 w/w).
-
Ensure complete dissolution of both components by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder.
-
The resulting powder can be used to prepare aqueous solutions for cell-based assays.
Protocol 3: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method - Illustrative)
-
Dissolve this compound and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent like acetone to form the organic phase.
-
Prepare an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Inject the organic phase rapidly into the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Allow the organic solvent to evaporate by stirring the suspension at room temperature for several hours.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess stabilizer and unencapsulated drug.
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Resuspend the nanoparticle pellet in an appropriate buffer or cell culture medium for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio- and Chemotherapy—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and strategies in the total chemical synthesis of Elaiophylin
Technical Support Center: Total Chemical Synthesis of Elaiophylin
Welcome to the technical support center for the total chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this C2-symmetric macrodiolide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the total synthesis of this compound, with a focus on stereocontrol, macrolactonization, and glycosylation.
I. Stereocontrol in Polypropionate Chain Synthesis
Q1: My stereocontrolled aldol reaction for the synthesis of the C1-C15 fragment is showing low diastereoselectivity. What are the critical parameters to control?
A1: Achieving high diastereoselectivity in the aldol reactions required for the this compound fragments is crucial. The stereochemical outcome is highly dependent on the enolate geometry (E/Z) and the nature of the chiral auxiliary or catalyst.
-
Enolate Formation: The choice of base and conditions for enolate formation is paramount. For boron enolates, the combination of dicyclohexylboron chloride ((c-Hex)₂BCl) and a tertiary amine like triethylamine (Et₃N) is often used to favor the formation of the Z-enolate, which typically leads to the desired syn-aldol adduct.
-
Reaction Temperature: Aldol reactions are often performed at low temperatures (-78 °C) to enhance stereoselectivity by minimizing competing transition states.
-
Lewis Acid: The choice of boron ligand can influence selectivity. Ensure the purity and reactivity of your boron reagent.
-
Substrate Control: When coupling complex fragments, inherent facial bias in the aldehyde or ketone can either enhance or diminish the desired stereoselectivity (matched vs. mismatched pairing). It may be necessary to reconsider the fragment coupling strategy if poor selectivity is observed.
Q2: I am observing epimerization at the α-carbon of my ketone or aldehyde fragment during workup or purification. How can I prevent this?
A2: Epimerization is a common issue, particularly with base-sensitive stereocenters.
-
Mild Workup: Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for the reaction quench and workup to avoid exposure to acidic or basic conditions.
-
Purification: Chromatography on silica gel can sometimes cause epimerization. Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or alternative purification methods like crystallization if possible.
-
Protecting Groups: Ensure that the protecting groups used are stable to the reaction and purification conditions.
II. Macrodilactone Formation
Q3: The yield of my macrodilactonization is low, and I am isolating significant amounts of intermolecular dimerization products. How can I favor the intramolecular cyclization?
A3: The formation of the 16-membered macrodiolide ring is a challenging step. Favoring intramolecular cyclization over intermolecular polymerization requires specific reaction conditions.
-
High Dilution: The most critical factor is to perform the reaction under high-dilution conditions (typically ≤ 0.001 M). This can be achieved by the slow addition of the seco-acid precursor via a syringe pump to a large volume of solvent.
-
Choice of Cyclization Method: Several macrolactonization protocols can be employed. The Yamaguchi esterification followed by proton-mediated cyclization is a common and effective method. Other methods like the Mitsunobu reaction or the use of coupling reagents like DCC/DMAP can also be effective.
-
Solvent: The choice of solvent can influence the conformation of the precursor, favoring cyclization. Toluene or benzene are often used for Yamaguchi lactonizations.
Q4: I am attempting a Stille cyclodimerization to form the macrocycle, but the reaction is sluggish or gives a low yield. What are the key parameters?
A4: The Paterson group's synthesis of the related Elaiolide utilized a copper(I)-promoted Stille cyclodimerization.[1]
-
Catalyst System: The combination of a palladium catalyst (e.g., Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., copper(I) thiophene-2-carboxylate) is crucial for this transformation.
-
Solvent and Temperature: The reaction is typically performed in a non-polar solvent like toluene or THF at elevated temperatures.
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Purity of Precursor: The vinyl stannane precursor must be of high purity, as impurities can poison the catalyst.
III. Glycosylation with 2-Deoxy-L-fucose
Q5: The glycosylation of the this compound aglycone with the 2-deoxy-L-fucose donor is proceeding with low yield and/or poor α-selectivity. What strategies can I employ to improve this step?
A5: Glycosylation with 2-deoxy sugars is notoriously difficult due to the absence of a participating group at the C2 position, which often leads to mixtures of anomers.
-
Glycosyl Donor: The choice of the glycosyl donor is critical. Glycosyl halides (e.g., bromides or iodides) or thioglycosides are commonly used. The preparation and stability of the donor are key. For instance, glycosyl bromides can be unstable and may need to be generated in situ.
-
Promoter: The promoter system must be carefully selected. For glycosyl bromides, silver salts like silver triflate (AgOTf) are often used. For thioglycosides, promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid (e.g., TfOH or TMSOTf) are effective.
-
Solvent Effects: The solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor the formation of the α-anomer through an SN2-like displacement of an initially formed β-triflate intermediate.
-
Protecting Groups on Donor: The protecting groups on the glycosyl donor can affect its reactivity. Electron-withdrawing groups (e.g., esters) can "disarm" the donor, making it less reactive, while electron-donating groups (e.g., ethers) can "arm" it.
Q6: I am struggling with the synthesis of the 2-deoxy-L-fucose glycosyl donor. Are there reliable methods?
A6: The synthesis of 2-deoxy-L-fucose itself can be challenging. A common starting material is L-rhamnose. The deoxygenation at C2 can be achieved through various methods, such as a Barton-McCombie deoxygenation of a C2-thiocarbonyl derivative. Once the 2-deoxy-L-fucose is obtained, it can be converted to a suitable glycosyl donor (e.g., a thioglycoside or a glycosyl acetate precursor for the halide) using standard procedures.
Quantitative Data Summary
The following tables summarize key quantitative data from the total synthesis of this compound by the Kinoshita group, providing a benchmark for comparison.
Table 1: Key Fragment Synthesis and Coupling
| Step | Reactants | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Aldol Coupling | Glycosylated Ketone & Macrocyclic Dialdehyde | LiN(TMS)₂, THF, -78 °C | 69 | 1:1 mixture of diastereomers |
| Oxidation | Diol from Aldol | Dess-Martin Periodinane, CH₂Cl₂ | 95 | N/A |
| Reduction | Diketone from Oxidation | L-Selectride®, THF, -78 °C | 88 | >95:5 |
Table 2: Macrodilactone Formation
| Precursor | Method | Conditions | Yield (%) |
|---|
| Seco-acid | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | 65 |
Table 3: Glycosylation
| Glycosyl Donor | Acceptor | Promoter/Conditions | Yield (%) | Anomeric Ratio (α:β) |
|---|
| 2-deoxy-L-fucopyranosyl bromide | Aglycone fragment | Ag₂O, CaSO₄, CH₂Cl₂ | 70 | α-only |
Experimental Protocols
Protocol 1: Stereocontrolled Aldol Coupling (Kinoshita Synthesis)
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Preparation: A solution of the glycosylated ketone fragment (1.0 equiv) in anhydrous THF (0.05 M) is prepared in a flame-dried, three-necked flask under an argon atmosphere.
-
Enolate Formation: The solution is cooled to -78 °C, and a freshly prepared solution of lithium hexamethyldisilazide (LiN(TMS)₂) (1.1 equiv) in THF is added dropwise over 10 minutes. The mixture is stirred at -78 °C for 1 hour.
-
Aldol Addition: A solution of the macrocyclic dialdehyde (0.5 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Quench and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the diastereomeric aldol adducts.
Protocol 2: Yamaguchi Macrolactonization
-
Esterification: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.1 M) is added triethylamine (3.0 equiv). The solution is stirred for 10 minutes at room temperature, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added. The mixture is stirred for 2 hours.
-
Cyclization: The reaction mixture is filtered to remove triethylamine hydrochloride and the filtrate is diluted with a large volume of anhydrous toluene to achieve a final concentration of ~0.001 M. This solution is added dropwise via a syringe pump over 12 hours to a solution of 4-dimethylaminopyridine (DMAP) (10 equiv) in anhydrous toluene at 80 °C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional 4 hours at 80 °C. The mixture is then cooled to room temperature, washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude macrolactone is purified by column chromatography.
Protocol 3: Glycosylation with 2-deoxy-L-fucopyranosyl Bromide
-
Preparation of Donor: The 2-deoxy-L-fucopyranosyl acetate precursor is dissolved in a minimal amount of a solution of HBr in acetic acid (33 wt%) at 0 °C. The reaction is monitored by TLC until the starting material is consumed. The mixture is then diluted with dichloromethane and washed carefully with ice-cold saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude glycosyl bromide, which is used immediately without further purification.
-
Glycosylation: The aglycone fragment (1.0 equiv) is dissolved in anhydrous dichloromethane containing powdered 4 Å molecular sieves. Silver(I) oxide (Ag₂O) (2.0 equiv) and anhydrous calcium sulfate (CaSO₄) are added, and the suspension is stirred in the dark for 1 hour. A solution of the freshly prepared glycosyl bromide (1.5 equiv) in anhydrous dichloromethane is then added dropwise at 0 °C.
-
Reaction Monitoring and Workup: The reaction is stirred in the dark at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
Purification: The residue is purified by silica gel chromatography to yield the α-glycoside.
Visualizations
References
Overcoming limitations of Elaiophylin in preclinical animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elaiophylin in preclinical animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a C2-symmetrically glycosylated 16-membered macrodiolide antibiotic isolated from Streptomyces melanosporus.[1] Its primary anticancer mechanism of action is the inhibition of autophagy at a late stage.[1][2] this compound blocks autophagic flux by impairing the maturation of lysosomal cathepsins, which leads to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62.[1][2] This ultimately induces apoptotic cell death in cancer cells.[1] More recent studies have revealed that this compound can also induce paraptosis by hyperactivating the MAPK signaling pathway and can inhibit the Wnt/β-Catenin signaling pathway.[3][4]
2. What are the known anti-tumor effects of this compound in preclinical models?
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including:
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Ovarian Cancer: As a single agent, this compound suppresses tumor growth in orthotopic ovarian cancer models and can sensitize tumors to cisplatin.[2]
-
Lung Adenocarcinoma: It has been shown to inhibit tumorigenesis in human lung adenocarcinoma xenograft models by suppressing mitophagy.[1]
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Pancreatic Cancer: this compound elicits anti-tumor responses by inducing apoptosis and inhibiting proliferation, migration, invasion, and angiogenesis in pancreatic cancer cells.[3][5]
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Multiple Myeloma: It shows anti-myeloma activity by inducing apoptosis and proliferation arrest, even in cells with mutant TP53.[6]
3. What is the typical dose range for this compound in mouse models?
The effective therapeutic dose of this compound administered via intraperitoneal (i.p.) injection in mice is generally in the range of 1-2 mg/kg.[1][2] Doses in this range have been shown to significantly suppress tumor growth without causing overt toxicity.[1][2]
4. What are the known toxicities and limitations of this compound in preclinical studies?
The primary limitations and observed toxicities of this compound in preclinical models include:
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Narrow Therapeutic Window: While effective at lower doses, higher doses of this compound can lead to significant toxicity.[2][3] For instance, daily administration of 8 mg/kg in mice resulted in weight loss, lethargy, arched backs, and bowel obstruction.[2]
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Paneth Cell Dysfunction: High doses (8 mg/kg) have been observed to cause dysfunction of Paneth cells in the intestine.[2]
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Poor Solubility: this compound is poorly soluble in aqueous solutions, which presents a challenge for formulation and in vivo administration.[7][8]
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Limited Oral Bioavailability: As a macrocyclic compound, this compound is expected to have low oral bioavailability, though specific data is limited. This necessitates parenteral administration in most preclinical studies.
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Effects on Normal Cells: Some studies have noted that this compound can affect normal cells at concentrations similar to those that are effective against cancer cells, highlighting the narrow therapeutic window.[3]
5. How can I prepare this compound for in vivo administration?
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Here are two potential formulation protocols:
-
Protocol 1 (Suspension):
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
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Bring to the final volume with 45% saline.
-
Use sonication to aid in creating a uniform suspension. This formulation can be used for oral or intraperitoneal injection.[9]
-
-
Protocol 2 (Clear Solution):
-
Dissolve this compound in 10% DMSO.
-
Bring to the final volume with 90% Corn Oil. This should yield a clear solution suitable for injection.[9]
-
Note: Always prepare fresh solutions for administration and observe for any precipitation. Equilibrate solutions to room temperature before use.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent anti-tumor effects in vivo | 1. Poor drug formulation: this compound may be precipitating out of solution, leading to inaccurate dosing. 2. Variability in tumor models: Different tumor models may have varying sensitivity to this compound. 3. Drug instability: The prepared formulation may not be stable over time. | 1. Ensure the formulation is prepared correctly and consistently. Use sonication as needed to ensure a uniform suspension. Visually inspect the solution for any precipitation before each injection. 2. Characterize the in vitro sensitivity of your cell line to this compound before starting in vivo studies. 3. Always prepare fresh dosing solutions on the day of administration.[10] |
| Signs of toxicity in animal models (e.g., weight loss, lethargy) | 1. Dose is too high: You may be exceeding the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. 3. Frequent dosing schedule: The dosing schedule may not allow for adequate recovery between treatments. | 1. Reduce the dose of this compound. Studies have shown efficacy at 1-2 mg/kg with minimal toxicity.[1][2] 2. Run a vehicle-only control group to assess for any toxicity related to the formulation itself. 3. Consider a less frequent dosing schedule, such as every other day, which has been shown to be well-tolerated.[2] |
| Difficulty dissolving this compound | Inherent poor solubility: this compound is a lipophilic macrocycle with low aqueous solubility.[7][8] | 1. Use a co-solvent system as described in the FAQ section (e.g., DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil).[9] 2. Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation.[9] |
| Unexpected lack of effect on autophagy markers (LC3-II, p62) | 1. Incorrect timing of analysis: Autophagy is a dynamic process, and changes in markers can be transient. 2. Insufficient drug concentration: The concentration of this compound reaching the target cells may be too low. 3. Cell line resistance: The specific cell line may be resistant to this compound-induced autophagy inhibition. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in autophagy markers. 2. Confirm the in vitro IC50 for your cell line and ensure that the in vivo dosing is sufficient to achieve a comparable exposure. 3. Verify the expression of key autophagy-related proteins in your cell line. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Adenocarcinoma | 248.8 | [1] |
| BxPC-3 | Pancreatic Cancer | 452.8 | [3][5] |
| PANC-1 | Pancreatic Cancer | 467.7 | [3][5] |
| SKOV3 | Ovarian Cancer | Varies with hypoxia | [2] |
| A2780 | Ovarian Cancer | Not specified | [9] |
Table 2: In Vivo Efficacy and Dosing of this compound in Mouse Models
| Cancer Model | Animal Model | Dose and Route | Treatment Schedule | Key Findings | Reference |
| Ovarian Cancer (SKOV3 xenograft) | Athymic mice | 1-2 mg/kg, i.p. | Every 2 days | Significant tumor growth suppression | [2] |
| Ovarian Cancer (SKOV3 orthotopic) | Athymic mice | 2 mg/kg, i.p. | Not specified | Significant anti-tumor effect without toxicity | [2] |
| Lung Adenocarcinoma (A549 xenograft) | Nude mice | 2 mg/kg, i.p. | Daily for 14 days | Significant reduction in tumor volume | [1] |
Key Experimental Protocols
1. In Vivo Xenograft Tumor Model
This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.
-
Cell Preparation:
-
Culture cancer cells (e.g., A549, SKOV3) in their recommended complete medium.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
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Resuspend the cells in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL). Keep cells on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice (e.g., athymic nude mice, 6-8 weeks old) using an approved anesthetic agent.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 25-27 gauge needle.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100 mm³).
-
-
Treatment and Monitoring:
-
Prepare the this compound formulation as described in the FAQ section.
-
Administer this compound (e.g., 2 mg/kg) and vehicle control via intraperitoneal injection according to the planned schedule (e.g., daily or every other day).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[1][2]
-
2. Western Blot for Autophagy Markers (LC3 and p62)
-
Sample Preparation:
-
Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
3. Analysis of MAPK Pathway Activation
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the autophagy western blot, ensuring that phosphatase inhibitors are included.
-
-
Immunoblotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane and then incubate with primary antibodies specific to the phosphorylated forms of MAPK pathway proteins (e.g., phospho-ERK1/2, phospho-JNK, phospho-p38).
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After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
-
Analysis:
-
To normalize the data, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins (e.g., total ERK1/2, total JNK, total p38).
-
An increase in the ratio of the phosphorylated protein to the total protein indicates activation of the pathway.[13][14]
-
Visualizations
Caption: this compound's primary mechanism: Inhibition of autophagy.
Caption: this compound's alternative mechanism: MAPK hyperactivation.
References
- 1. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 37318-06-2 [amp.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Testosterone 5-reductase Antibiotic | Hello Bio [hellobio.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of Elaiophylin for systemic delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elaiophylin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the systemic bioavailability of this promising, but poorly soluble, macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving systemic delivery of this compound?
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 1025.27 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 20 mg/mL (requires sonication and warming) | [1][2] |
| Solubility in Ethanol | 1 mg/mL (requires sonication) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Q3: Which formulation strategies show the most promise for enhancing this compound's bioavailability?
A3: For poorly soluble compounds like this compound, several advanced formulation strategies can be explored. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[5][6]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale can significantly increase the surface area for dissolution.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8][9]
-
Liposomes: Encapsulating this compound within liposomes can improve its solubility and modify its pharmacokinetic profile.[10]
Q4: Are there any established in vivo administration routes for this compound?
A4: In preclinical studies, this compound has been administered via intraperitoneal (i.p.) injection.[11] Formulations for i.p. administration have been prepared using vehicles such as DMSO, PEG300, Tween-80, and saline to create a suspended solution, or DMSO and corn oil for a clear solution.[1] These routes bypass oral absorption challenges and are suitable for initial efficacy studies.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Raw this compound
Problem: You are observing a very slow and incomplete dissolution of this compound powder in aqueous buffers during in vitro assays.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent low aqueous solubility. | This compound is known to be poorly soluble in water. Consider using a vehicle containing co-solvents like DMSO, PEG300, or ethanol for your experiments, but be mindful of their potential effects on the biological system you are studying.[1][2] For oral formulations, strategies like solid dispersions or nanoparticle formulations are necessary.[7][8] |
| Particle aggregation. | The hydrophobic nature of this compound can lead to particle aggregation. Sonication can help to break up aggregates and improve dispersion.[1] |
Issue 2: Inconsistent Results in Permeability Assays
Problem: You are getting highly variable results from your in vitro permeability assays (e.g., Caco-2 or PAMPA).
Possible Causes & Solutions:
| Cause | Solution |
| Precipitation of this compound in the donor compartment. | Due to its low aqueous solubility, this compound may precipitate out of the assay buffer. Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay medium. You may need to incorporate a small, non-toxic percentage of a solubilizing agent like DMSO. |
| Interaction with the assay membrane. | The lipophilicity of this compound may cause it to non-specifically bind to the artificial membrane in PAMPA or the cell monolayer in Caco-2 assays. Ensure proper validation of your analytical method to account for any loss of compound due to binding. |
| Efflux transporter activity. | Macrolide antibiotics can be substrates for efflux transporters like P-glycoprotein (P-gp) in Caco-2 cells. This can result in low apparent permeability in the apical-to-basolateral direction. A bidirectional permeability assay is recommended to determine the efflux ratio.[12] |
Issue 3: Physical Instability of Lipid-Based Formulations (SEDDS/Liposomes)
Problem: Your SEDDS formulation is showing phase separation upon storage, or your liposomal formulation is exhibiting aggregation and drug leakage.
Possible Causes & Solutions for SEDDS:
| Cause | Solution |
| Incompatible excipients. | Ensure the miscibility of the oil, surfactant, and co-solvent at the intended ratios by visual inspection after 24 hours at ambient temperature.[13] |
| Drug precipitation. | Do not exceed 80% of the saturation concentration of this compound in the formulation to avoid crystallization during storage.[13] |
| Oxidative degradation of lipids. | Store lipid-based formulations under nitrogen and consider adding antioxidants to prevent degradation.[13] |
Possible Causes & Solutions for Liposomes:
| Cause | Solution |
| Low encapsulation efficiency. | For hydrophobic drugs like this compound, passive loading during liposome formation is common. Optimize the drug-to-lipid ratio and the preparation method (e.g., thin-film hydration followed by extrusion) to improve encapsulation. |
| Aggregation of vesicles. | The surface charge of liposomes (zeta potential) is a key factor in their stability. The inclusion of charged lipids or PEGylated lipids can prevent aggregation. |
| Drug leakage. | The choice of lipids is crucial. Lipids with a higher phase transition temperature can create a more rigid bilayer, reducing drug leakage. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Preparation of Donor Solution: Dilute the this compound stock solution in a buffer of the desired pH (e.g., pH 5.5, 6.5, 7.4 to simulate different regions of the GI tract) to the final working concentration. The final DMSO concentration should typically be less than 1%.
-
PAMPA Plate Preparation: The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assay Procedure:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add the donor solution containing this compound to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability coefficient using the appropriate formula, taking into account the surface area of the membrane and the incubation time.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
This protocol outlines a basic design for evaluating the oral bioavailability of an this compound formulation.
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) or a similar rodent model. Acclimatize the animals for at least one week before the study.
-
Formulation Preparation: Prepare the this compound formulation (e.g., a SEDDS or a nanoparticle suspension) at the desired concentration.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) injection of this compound dissolved in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from IV administration, adjusted for the dose.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C54H88O18 | CID 6444206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are BCS Class 2 drugs [pion-inc.com]
- 5. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Permeability Assays [merckmillipore.com]
- 13. youtube.com [youtube.com]
Minimizing off-target effects of Elaiophylin in cellular experiments
Welcome to the technical support center for Elaiophylin, a potent late-stage autophagy inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound's primary on-target effect is the inhibition of autophagy at a late stage. It impairs autophagic flux by attenuating lysosomal cathepsin activity, leading to the accumulation of autophagosomes and SQSTM1/p62.[1][2][3] This disruption of the autophagy-lysosomal pathway is the intended mechanism for its anti-tumor and other biological activities.
Q2: What are the known off-target effects of this compound?
This compound has been reported to induce several off-target effects, particularly at higher concentrations. These include:
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Induction of Apoptosis: this compound can trigger programmed cell death through caspase activation.[2][4]
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Endoplasmic Reticulum (ER) Stress: It can cause an accumulation of unfolded proteins, leading to the unfolded protein response (UPR).[4]
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Paraptosis: In some cancer cells, this compound can induce a form of non-apoptotic cell death characterized by cytoplasmic vacuolization originating from the ER.
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MAPK Pathway Hyperactivation: this compound has been shown to directly bind to and activate SHP2, a key component of the MAPK signaling pathway, leading to its hyperactivation.[5][6]
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Inhibition of Mitophagy: It can suppress the selective removal of damaged mitochondria.[1][7]
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Modulation of SIRT1/Nrf2 Signaling: this compound can downregulate SIRT1 expression and deacetylase activity, which in turn affects the Nrf2 pathway.[1][7]
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Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels.[4][8]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurately interpreting your experimental results. Here are key strategies:
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Careful Dose Selection: Use the lowest concentration of this compound that effectively inhibits autophagy in your specific cell line. Conduct a dose-response curve to determine the optimal concentration.
-
Use of Appropriate Controls: Include both positive and negative controls in your experiments to differentiate on-target from off-target effects.
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Genetic Approaches: Utilize techniques like CRISPR/Cas9 to knock out key genes in the off-target pathways (e.g., SHP2, key apoptosis mediators) to see if this rescues the observed phenotype.[9][10][11]
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Orthogonal Approaches: Confirm your findings using other autophagy inhibitors with different mechanisms of action (e.g., Bafilomycin A1, Chloroquine).
-
Time-Course Experiments: Analyze the kinetics of different cellular responses. On-target effects (autophagy inhibition) should precede downstream off-target effects.
Troubleshooting Guides
Problem 1: Excessive cytotoxicity observed at concentrations intended to only inhibit autophagy.
Possible Cause: The concentration of this compound used is likely too high, leading to significant off-target effects such as apoptosis and paraptosis. The therapeutic window for this compound can be narrow, with similar effects observed in cancerous and normal cell lines at certain concentrations.[4][12]
Solutions:
-
Determine the Optimal Concentration:
-
Experiment: Perform a dose-response curve measuring both autophagy inhibition (e.g., LC3-II accumulation by Western blot) and cell viability (e.g., MTT or CCK-8 assay).[1][4][13]
-
Expected Outcome: Identify the concentration range where autophagy is significantly inhibited with minimal impact on cell viability.
-
-
Use a More Sensitive Cell Line:
-
Shorten Treatment Duration:
-
Experiment: Conduct a time-course experiment to find the earliest time point at which autophagy inhibition is detectable, which may precede the onset of significant cytotoxicity.
-
Quantitative Data: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| A549 | Lung Adenocarcinoma | 248.8 | MTT | [1] |
| H1975 | Lung Adenocarcinoma | >2000 | MTT | [1] |
| Calu-3 | Lung Adenocarcinoma | ~1000 | MTT | [1] |
| MRC-5 | Normal Lung Fibroblast | >2000 | MTT | [1] |
| BxPC-3 | Pancreatic Cancer | 452.8 | CCK-8 | [4][15] |
| PANC-1 | Pancreatic Cancer | 467.7 | CCK-8 | [4][15] |
| SKOV3 | Ovarian Cancer | Not specified | CCK-8 | [2] |
| A2780 | Ovarian Cancer | Not specified | CCK-8 | [2] |
| OVCAR3 | Ovarian Cancer | Not specified | CCK-8 | [2] |
Problem 2: Difficulty distinguishing between apoptosis and autophagy-related cell death.
Possible Cause: this compound can induce both processes, and they can be interconnected.
Solutions:
-
Simultaneous Monitoring of Apoptosis and Autophagy Markers:
-
Experiment: Perform Western blotting for key markers of both pathways in the same cell lysates.
-
Autophagy: LC3-II, SQSTM1/p62
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP
-
-
Expected Outcome: Observe an increase in LC3-II and p62 at earlier time points or lower concentrations, followed by the appearance of cleaved caspase-3 and PARP at later stages or higher doses.
-
-
Use of Inhibitors:
-
Experiment: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in combination with this compound.
-
Expected Outcome: If cell death is reduced, it indicates a significant contribution from apoptosis.
-
-
Genetic Knockout:
-
Experiment: Use CRISPR/Cas9 to knock out essential apoptosis genes (e.g., BAX/BAK).
-
Expected Outcome: If these knockout cells are resistant to this compound-induced cell death, it confirms the role of apoptosis as an off-target effect.
-
Experimental Protocols
Protocol 1: Monitoring Autophagic Flux
Objective: To determine the concentration at which this compound inhibits autophagic flux.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, SKOV3) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0-1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a positive control for autophagy inhibition (e.g., Bafilomycin A1, 100 nM).
-
Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3B and SQSTM1/p62. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities. An accumulation of LC3-II and SQSTM1/p62 indicates inhibition of autophagic flux.
Protocol 2: Assessing Apoptosis Induction
Objective: To measure the extent of apoptosis induced by this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with various concentrations of this compound as described above. Include a positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
Cell Staining (Annexin V/Propidium Iodide):
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Quantify the percentage of apoptotic cells at each this compound concentration.
-
Visualizations
References
- 1. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
Assessing and mitigating Elaiophylin cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for researchers utilizing Elaiophylin. This resource provides troubleshooting guidance and frequently asked questions to help you assess and mitigate this compound's cytotoxic effects in non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound is primarily known as a potent late-stage autophagy inhibitor.[1][2][3] It functions by blocking autophagic flux, which leads to the accumulation of autophagosomes.[1][4] This disruption of the cellular recycling process is a key driver of its cytotoxic effects. Specifically, this compound impairs the activity of lysosomal cathepsins and destabilizes lysosomes.[1][4] In many cell types, this leads to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[5][6]
Q2: Is this compound cytotoxic to non-cancerous cell lines?
A2: this compound has demonstrated potent anti-tumor properties in various cancer cell lines.[3] However, studies have shown that it can have a minimal cytotoxic effect on certain non-cancerous cell lines. For example, one study noted a minimal effect on the human fibroblast cell line MRC-5 when compared to its potent activity against lung adenocarcinoma cells.[5] Another study reported IC50 values for normal human pancreatic ductal epithelial (HPDE) and human umbilical vein endothelial cells (HUVEC), suggesting some level of cytotoxic activity.[7] Therefore, cytotoxicity in non-cancerous cells is cell-type dependent and requires empirical evaluation.
Q3: Why am I observing high cytotoxicity in my non-cancerous control cell line?
A3: Several factors could contribute to high cytotoxicity in non-cancerous control lines. These cells might have a high basal rate of autophagy, making them particularly sensitive to autophagy inhibitors.[1] Alternatively, the specific cell line may have a low threshold for oxidative stress or mitochondrial dysfunction, which are downstream effects of this compound.[5][6] It is also crucial to verify the concentration and purity of the this compound stock and ensure the experimental conditions (e.g., cell density, incubation time) are appropriate.
Q4: What is the role of mitophagy inhibition in this compound's cytotoxicity?
A4: Mitophagy is the selective degradation of mitochondria by autophagy. This compound has been shown to inhibit mitophagy, leading to the accumulation of damaged mitochondria.[5][6][8] This inhibition contributes significantly to mitochondrial dysfunction, increased production of mitochondrial ROS, and subsequent apoptosis.[5] This mechanism is a key aspect of its anti-tumor effect in cancer cells like human lung adenocarcinoma.[3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform, single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter for accurate cell counts. |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions at -80°C for long-term stability.[9] | |
| Edge effects on microplates. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Unexpectedly high cytotoxicity in non-cancerous control cells. | Cell line is highly sensitive to autophagy inhibition. | Reduce the concentration range of this compound being tested. Shorten the incubation time to assess early-onset cytotoxicity. |
| Off-target effects at high concentrations. | Perform dose-response experiments to determine the lowest effective concentration. | |
| Oxidative stress. | Consider co-treatment with an antioxidant like N-Acetylcysteine (NAC) to determine if cytotoxicity is mediated by ROS.[6] | |
| No observed cytotoxicity at expected concentrations. | Cell line is resistant to this compound. | Confirm the mechanism of action. Check for markers of autophagy inhibition (e.g., LC3B, SQSTM1/p62 accumulation) via Western blot or immunofluorescence to ensure the drug is engaging its target.[1][5] |
| Incorrect assay choice. | Use an orthogonal method to confirm results. For example, if using an MTT assay (metabolic activity), confirm with an LDH assay (membrane integrity) or a caspase activation assay (apoptosis). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines as reported in the literature.
| Cell Line | Cell Type | IC50 Value (nM) | Incubation Time | Reference |
| Cancer Cell Lines | ||||
| BxPC-3 | Pancreatic Cancer | 452.8 | 24 h | [7] |
| PANC-1 | Pancreatic Cancer | 467.7 | 24 h | [7] |
| A549 | Lung Adenocarcinoma | Not specified, but dose-dependent inhibition observed between 0-2000 nM | 24 h | [5] |
| H1975 | Lung Adenocarcinoma | Not specified, but dose-dependent inhibition observed between 0-2000 nM | 24 h | [5] |
| Calu-3 | Lung Adenocarcinoma | Not specified, but dose-dependent inhibition observed between 0-2000 nM | 24 h | [5] |
| Non-Cancerous Cell Lines | ||||
| MRC-5 | Human Fibroblast | Minimal cytotoxic effect observed | 24 h | [5] |
| HPDE | Human Pancreatic Duct Epithelial | > 1000 nM (Approx.) | 24 h | [7] |
| HUVEC | Human Umbilical Vein Endothelial | > 1000 nM (Approx.) | 24 h | [7] |
Visualized Pathways and Workflows
This compound's Mechanism of Cytotoxicity
Caption: this compound inhibits autophagy, leading to mitochondrial dysfunction, oxidative stress, and apoptosis.
Experimental Workflow: Assessing Cytotoxicity
Caption: Standard workflow for evaluating this compound's cytotoxicity in cultured cells.
Troubleshooting Logic: High Cytotoxicity in Controls
Caption: A logical guide for troubleshooting unexpected cytotoxicity in control cell lines.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is common to perform a 2-fold or 3-fold dilution series. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the crystals. The solution should turn purple.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at 570 nm.
-
Use a reference wavelength of 630 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Monitoring Elaiophylin-Induced Autophagosome Accumulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately monitoring autophagosome accumulation induced by Elaiophylin, a potent late-stage autophagy inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to monitor this compound's effects on autophagy.
| Problem | Possible Cause | Recommended Solution |
| No increase in LC3-II levels after this compound treatment in Western Blot. | 1. Ineffective this compound Concentration: The concentration used may be too low to inhibit autophagy in the specific cell line. 2. Poor Antibody Quality: The LC3 antibody may not be sensitive enough or may not recognize the target protein effectively. 3. Incorrect Gel Electrophoresis/Transfer: Suboptimal separation of LC3-I and LC3-II or inefficient transfer to the membrane. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your cell line. 2. Validate your LC3 antibody: Use a positive control (e.g., cells treated with chloroquine or bafilomycin A1) to confirm antibody performance. 3. Optimize Western Blot protocol: Use a high-percentage (e.g., 15%) polyacrylamide gel for better separation of the low molecular weight LC3 proteins.[1] Ensure efficient transfer by using a 0.22 µm PVDF membrane and optimizing transfer time and voltage.[1] |
| High background or non-specific bands in LC3 Western Blot. | 1. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding. 2. Insufficient Washing: Inadequate washing steps can result in high background. 3. Blocking Inefficiency: The blocking agent may not be optimal for the antibody being used. | 1. Titrate your antibodies: Determine the optimal dilution for both primary and secondary antibodies. 2. Increase the duration and number of washes: Use a buffer like TBST or PBST and perform at least three washes of 5-10 minutes each. 3. Test different blocking buffers: Common options include 5% non-fat milk or bovine serum albumin (BSA) in TBST/PBST. |
| No significant increase in GFP-LC3 puncta with this compound treatment. | 1. Low Transfection Efficiency: If using transient transfection, a low number of cells may be expressing the GFP-LC3 construct. 2. Photobleaching: Excessive exposure to the excitation light source can quench the GFP signal. 3. Inappropriate Imaging Threshold: The intensity threshold for identifying puncta may be set too high. | 1. Use a stable cell line: Generate a cell line stably expressing GFP-LC3 for more consistent results.[2] 2. Minimize light exposure: Use a minimal excitation intensity and exposure time necessary to acquire a clear image. Use an anti-fade mounting medium. 3. Set a consistent and objective threshold: Use image analysis software to quantify puncta based on size and intensity, and apply the same threshold across all images in an experiment. |
| Decrease in p62/SQSTM1 levels after this compound treatment. | This is an unexpected result. this compound, as a late-stage autophagy inhibitor, is expected to cause an accumulation of p62/SQSTM1.[3][4] A decrease could indicate an off-target effect or experimental artifact. | 1. Verify this compound's effect on autophagic flux: Perform an autophagy flux assay using a lysosomal inhibitor like chloroquine or bafilomycin A1.[2] If this compound is indeed blocking flux, p62 should accumulate. 2. Check for cell death: High concentrations of this compound can induce apoptosis.[5] A decrease in p62 could be a consequence of cell death rather than autophagy induction. Assess cell viability using assays like MTT or Annexin V staining. 3. Confirm antibody specificity: Use a positive control for p62 accumulation (e.g., cells treated with a proteasome inhibitor like MG132). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the monitoring of this compound-induced autophagosome accumulation.
Q1: What is the mechanism of action of this compound in inducing autophagosome accumulation?
A1: this compound is a late-stage autophagy inhibitor. It promotes the accumulation of autophagosomes by blocking autophagic flux.[3][4] This is achieved by attenuating the activity of lysosomal cathepsins and destabilizing lysosomes, which impairs the degradation of autophagosomes.[3][4] Importantly, this compound does not inhibit the fusion of autophagosomes with lysosomes.[3]
Q2: Is monitoring LC3-II levels alone sufficient to conclude that this compound is affecting autophagy?
A2: No, monitoring only LC3-II levels can be misleading. An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux.[2] To accurately interpret your results, it is crucial to perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). If this compound is a late-stage inhibitor, there will be no further significant increase in LC3-II levels when co-treated with another lysosomal inhibitor.[3]
Q3: What is the role of p62/SQSTM1 in monitoring this compound's effects?
A3: p62/SQSTM1 is a cargo receptor for the degradation of ubiquitinated proteins by autophagy and is itself degraded in the autolysosome.[6] As this compound blocks the final degradative step of autophagy, you should observe an accumulation of p62/SQSTM1 protein levels, which serves as a key indicator of autophagic flux inhibition.[3][4]
Q4: How can I visually confirm autophagosome accumulation induced by this compound?
A4: Fluorescence microscopy using cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) is a standard method.[2] Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 translocates to the autophagosome membrane, appearing as distinct puncta. Treatment with this compound will lead to an accumulation of these GFP-LC3 puncta.[3]
Q5: What are the key differences between this compound and other common autophagy inhibitors like chloroquine (CQ) and bafilomycin A1?
A5: While all three are late-stage autophagy inhibitors, their mechanisms differ slightly.
-
This compound: Attenuates lysosomal cathepsin activity and destabilizes lysosomes.[3][4]
-
Chloroquine (CQ): Is a lysosomotropic agent that increases the lysosomal pH, thereby inactivating lysosomal hydrolases.[6]
-
Bafilomycin A1: Is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. This also leads to an increase in lysosomal pH and inhibition of degradation.[6]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in key autophagy markers when treating cells with this compound.
| Assay | Marker | Expected Outcome with this compound | Rationale |
| Western Blot | LC3-II/Actin Ratio | Increased | Blockage of autophagosome degradation leads to LC3-II accumulation. |
| Western Blot | p62/SQSTM1 Levels | Increased | Inhibition of autophagic degradation prevents p62 turnover.[3] |
| Fluorescence Microscopy | Number of GFP-LC3 Puncta per Cell | Increased | Accumulation of autophagosomes due to blocked degradation.[3] |
| Autophagy Flux Assay (with Bafilomycin A1 or CQ) | LC3-II Levels (this compound vs. This compound + Inhibitor) | No significant further increase | This compound and other late-stage inhibitors act on the same pathway step.[3] |
Experimental Protocols
1. Western Blot for LC3-II and p62/SQSTM1
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the indicated time. Include a vehicle control and a positive control (e.g., chloroquine 50 µM).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel to resolve LC3-I and LC3-II bands.[1] A 10-12% gel can be used for p62.
-
Protein Transfer: Transfer proteins to a 0.22 µm PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands should be performed using image analysis software. Normalize LC3-II and p62 levels to the loading control.
2. Fluorescence Microscopy for GFP-LC3 Puncta
-
Cell Culture and Transfection: Plate cells stably or transiently expressing GFP-LC3 on glass coverslips.
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mounting: Wash cells with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. It is crucial to analyze a sufficient number of cells (e.g., >50) per condition.
3. Autophagy Flux Assay
-
Experimental Setup: For each condition (vehicle control and this compound treatment), set up parallel cultures.
-
Co-treatment: In the final hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for 2-4 hours or 50 µM Chloroquine for 2-4 hours) to one set of the parallel cultures.
-
Sample Collection and Analysis: Harvest all cell lysates and analyze LC3-II and p62 levels by Western blot as described above.
-
Interpretation: Compare the LC3-II levels in the this compound-treated samples with and without the lysosomal inhibitor. A lack of a significant further increase in LC3-II in the co-treated sample indicates that this compound is blocking autophagic flux.
Visualizations
Caption: this compound's mechanism of action in blocking autophagic flux.
Caption: Experimental workflow for monitoring this compound's effects.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells [mdpi.com]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Elaiophylin's Role in Lysosomal Membrane Permeabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elaiophylin's performance in inducing lysosomal membrane permeabilization (LMP) against other alternatives, supported by experimental data. We delve into the methodologies of key experiments, present quantitative data for comparative analysis, and illustrate the underlying cellular pathways.
Introduction to this compound and Lysosomal Membrane Permeabilization
This compound, a macrodiolide antibiotic, has emerged as a potent anti-cancer agent that functions as a novel autophagy inhibitor.[1] A key aspect of its mechanism of action is the induction of lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised, leading to the release of cathepsins and other hydrolases into the cytosol.[1] This leakage of lysosomal contents can trigger a cascade of events culminating in cell death, making LMP a promising target for cancer therapy.[1][2] This guide compares this compound with two other compounds known to influence lysosomal integrity and induce cell death: Siramesine and LL-Z1640-2.
Comparative Analysis of LMP-Inducing Agents
The efficacy of this compound in inducing cell death and LMP is compared with Siramesine, a sigma-2 receptor agonist, and LL-Z1640-2, a compound that induces apoptosis by reducing ZIC5 protein levels.[3][4] While direct comparative studies on LMP induction are limited, the available data on their impact on cancer cell viability and their mechanisms provide a basis for evaluation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when making direct comparisons.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (24h treatment) | Reference |
| This compound | A549 (Lung Adenocarcinoma) | 248.8 nM | [5] |
| This compound | BxPC-3 (Pancreatic Cancer) | 452.8 nM | [6] |
| This compound | PANC-1 (Pancreatic Cancer) | 467.7 nM | [6] |
| This compound | SKOV3 (Ovarian Cancer) | ~0.5 µM | [6] |
| Siramesine | HaCaT, Hsc-4, HeLa, MCF-7, SH-SY5Y, U-87MG | 20-30 µM (significant cell death within 8h) | [7] |
| LL-Z1640-2 | A375 (Melanoma) | Induces apoptosis | [3] |
Table 2: Comparison of Lysosomal Membrane Permeabilization (LMP) Induction
| Compound | Cell Line | Concentration and Effect on LMP | Reference |
| This compound | Ovarian Cancer Cells | Causes release of CTSB and CTSD into the cytoplasm | [1] |
| Siramesine | PC3 (Prostate Cancer) | 10-20 µM induces dose-dependent LMP (up to 12%) | [8] |
| Siramesine | Pancreatic Cancer Stem Cells | Induces LMP | [4] |
| LL-Z1640-2 | Various Cancer Cells | Induces apoptosis; direct LMP data not specified | [3][9] |
Signaling Pathways and Mechanisms
This compound's induction of LMP is linked to its role as a late-stage autophagy inhibitor. It impairs the maturation of lysosomal cathepsins B and D (CTSB/D), leading to lysosomal dysfunction and subsequent permeabilization.[1] The release of these cathepsins into the cytosol can then activate apoptotic pathways.[1] Siramesine acts as a lysosomotropic detergent, accumulating in lysosomes and causing a rapid increase in lysosomal pH, followed by lysosomal leakage.[10] LL-Z1640-2's primary reported mechanism is the downregulation of the ZIC5 transcription factor, which leads to apoptosis.[3][9] While LMP is not its primary described mechanism, the induction of apoptosis can sometimes be a consequence of or be amplified by LMP.
Figure 1. this compound's signaling pathway to induce apoptosis via LMP.
Experimental Protocols
To validate the role of this compound and other compounds in LMP, several key experiments are employed. Detailed protocols for three such assays are provided below.
Acridine Orange Release Assay
This assay is based on the property of the fluorescent dye Acridine Orange (AO) to accumulate in acidic compartments like lysosomes, where it fluoresces red. Upon LMP, the lysosomal pH gradient is lost, and AO is released into the cytoplasm and nucleus, where it intercalates with DNA and RNA and fluoresces green.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and treatment.
-
Staining:
-
Prepare a fresh staining solution of 2-5 µg/mL Acridine Orange in complete cell culture medium.[11]
-
Remove the culture medium from the cells and add 100 µL of the staining solution to each well.[11]
-
Incubate for 15 minutes at 37°C.[11]
-
Wash the cells twice with 100 µL of complete phenol-free medium for 5 minutes each time.[11]
-
Leave the cells in 100 µL of complete phenol-free medium.[11]
-
-
Treatment: Add the test compounds (this compound, Siramesine, LL-Z1640-2) at the desired concentrations.
-
Image Acquisition:
-
Immediately after adding the compounds, acquire images using a fluorescence microscope or a high-content imaging system.
-
Use filters for red (excitation ~502 nm, emission ~525 nm in acidic lysosomes) and green (excitation ~502 nm, emission ~525 nm when bound to DNA/RNA) fluorescence.
-
-
Analysis: Quantify the shift from red to green fluorescence over time. An increase in green fluorescence and a decrease in red punctate fluorescence indicate LMP.
Figure 2. Workflow for the Acridine Orange Release Assay.
Galectin-3 Puncta Assay
This immunofluorescence-based assay relies on the recruitment of the cytosolic protein galectin-3 to damaged lysosomal membranes. In healthy cells, galectin-3 is diffusely localized in the cytoplasm. Upon LMP, it translocates to the leaky lysosomes, forming distinct puncta that can be visualized by microscopy.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 12-well plate to 50-70% confluency.[12]
-
Treatment: Treat cells with the compounds of interest for the desired duration.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Galectin-3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a lysosomal marker like LAMP1 to confirm the colocalization of galectin-3 puncta with lysosomes.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.
-
Analysis: Quantify the number and intensity of galectin-3 puncta per cell. A significant increase in puncta indicates LMP.
Cytosolic Cathepsin B Activity Assay
This biochemical assay measures the activity of cathepsin B that has been released into the cytosol, which is a direct consequence of LMP. The plasma membrane is selectively permeabilized with digitonin to release the cytosolic contents, while leaving the lysosomal membranes intact in healthy cells.
Protocol:
-
Cell Treatment: Treat cells in a multi-well plate with the test compounds.
-
Selective Permeabilization:
-
Prepare a digitonin extraction buffer (e.g., 25 µg/mL digitonin in a suitable buffer). The optimal digitonin concentration should be determined empirically for each cell line to ensure selective permeabilization of the plasma membrane without affecting lysosomal integrity.[13]
-
Wash the cells with PBS and then add the digitonin extraction buffer.
-
Incubate on ice for 5-15 minutes with gentle rocking.[13][14]
-
-
Collection of Cytosolic Fraction: Centrifuge the plate to pellet the cells and collect the supernatant, which represents the cytosolic fraction.[15]
-
Activity Measurement:
-
Total Lysate Control: To normalize the data, prepare a total cell lysate by treating a parallel set of wells with a higher concentration of detergent (e.g., 200 µg/mL digitonin or a buffer containing Triton X-100) to measure the total cathepsin B activity.[16]
-
Data Analysis: Express the cytosolic cathepsin B activity as a percentage of the total cellular cathepsin B activity. An increase in this percentage indicates LMP.
Figure 3. Workflow for Cytosolic Cathepsin B Activity Assay.
Conclusion
This compound is a potent inducer of lysosomal membrane permeabilization, a key mechanism contributing to its anti-cancer activity.[1] While direct quantitative comparisons with other LMP-inducing agents are not extensively documented in existing literature, the available data suggest that this compound is effective at sub-micromolar concentrations in various cancer cell lines.[5][6] In contrast, Siramesine typically requires higher micromolar concentrations to induce significant cell death and LMP.[7][8] The mechanism of LL-Z1640-2 is primarily linked to apoptosis induction through ZIC5 downregulation, and its direct role in LMP requires further investigation.[3]
The experimental protocols provided in this guide offer a robust framework for researchers to validate and quantify the LMP-inducing effects of this compound and other compounds. By employing these standardized assays, a more direct and comprehensive comparison of these agents can be achieved, facilitating the development of novel cancer therapeutics targeting lysosomal cell death pathways.
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers paraptosis and preferentially kills ovarian cancer drug-resistant cells by inducing MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patulin and LL-Z1640-2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Patulin and LL‐Z1640‐2 induce apoptosis of cancer cells by decreasing endogenous protein levels of Zic family member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 13. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Elaiophylin and Bafilomycin A1 as Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-digestion process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has led to the exploration of autophagy modulators as potential cancer therapeutics. Late-stage autophagy inhibitors, which block the final steps of the pathway, have shown promise in preclinical studies. This guide provides a comparative analysis of two such inhibitors, Elaiophylin and Bafilomycin A1, focusing on their mechanisms of action, experimental data, and protocols for their use in research.
Mechanism of Action
This compound and Bafilomycin A1 both inhibit the late stages of autophagy, leading to the accumulation of autophagosomes. However, they achieve this through distinct molecular mechanisms.
This compound is a novel autophagy inhibitor that disrupts autophagic flux by impairing lysosomal function. It attenuates the activity of lysosomal cathepsins and destabilizes lysosomal membranes.[1][2] This leads to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62.[1][2]
Bafilomycin A1 is a well-characterized and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[3][4][5][6][7] By inhibiting V-ATPase, Bafilomycin A1 prevents the acidification of lysosomes, which is essential for the activation of lysosomal hydrolases that degrade autophagic cargo.[3] Additionally, Bafilomycin A1 has been shown to independently inhibit autophagosome-lysosome fusion by targeting the Ca-P60A/SERCA pump.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the points of intervention for this compound and Bafilomycin A1 in the autophagy pathway and a general workflow for assessing autophagy inhibition.
Performance Data
The following tables summarize the available quantitative data for this compound and Bafilomycin A1. Note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Efficacy in Autophagy Inhibition
| Compound | Cell Line | Assay | Effective Concentration | Key Findings | Reference |
| This compound | SKOV3, A2780, OVCAR3 | Western Blot (LC3, p62) | 0.5 µM | Accumulation of LC3-II and p62 | [1] |
| A549 | Western Blot (LC3, p62) | 0.5 µM | Increased LC3-II and p62 levels | [8][9] | |
| Bafilomycin A1 | HeLa | Western Blot (LC3) | 100-200 nM (for 2h) | Accumulation of LC3-II | [3] |
| Trout Hepatocytes | Western Blot (LC3) | 100 nM | Increased LC3-II/tubulin ratio | [2] | |
| Pediatric B-ALL | Microscopy (GFP-LC3) | 1 nM | Partial inhibition of autolysosome formation | [10][11] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Duration | Reference |
| This compound | A549 | MTT Assay | 248.8 nM | 24h | [8][9] |
| HUVECs | MTT Assay | 439.4 nM | 72h | ||
| BxPC-3 | CCK-8 Assay | 452.8 nM | Not specified | [12][13] | |
| PANC-1 | CCK-8 Assay | 467.7 nM | Not specified | [12][13] | |
| Bafilomycin A1 | DLBCL cell lines | CCK-8 Assay | ~5 nM | 24h | [14][15] |
| A549 | MTT Assay | >100 nM (non-toxic at 0.1 nM) | 24h | ||
| Hepatocellular Carcinoma | Cell Growth Assay | ~5 nM | 48h | [16][17] | |
| Pediatric B-ALL | Cell Viability | 1 nM | 72h | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Autophagic Flux Assay (LC3 Turnover by Western Blot)
This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the flow of autophagy.
-
Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with the experimental compound (e.g., this compound or Bafilomycin A1) at the desired concentrations. For measuring autophagic flux, a parallel set of wells should be co-treated with the experimental compound and a lysosomal inhibitor like Bafilomycin A1 (typically 100-200 nM for 2-4 hours) or chloroquine.[3][18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or Laemmli sample buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio upon treatment, especially in the absence of a lysosomal inhibitor, indicates autophagosome accumulation. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.[3][8]
Lysosomal Integrity and Function Assays
These assays assess the effects of the inhibitors on lysosomal properties.
-
LysoTracker Staining:
-
Cell Culture and Staining: Culture cells on coverslips or in imaging dishes. Add LysoTracker Red or Green dye (typically 50-100 nM) to the culture medium and incubate for 15-30 minutes at 37°C.[10][16][19][20]
-
Treatment: After staining, replace the medium with fresh medium containing the desired concentration of this compound or Bafilomycin A1.
-
Imaging: Observe the cells under a fluorescence microscope. A decrease in LysoTracker fluorescence intensity suggests a loss of the acidic lysosomal environment, indicative of lysosomal destabilization.[1][2]
-
-
Cathepsin Activity Assay:
-
Cell Lysis: Treat cells with the inhibitor, then lyse them according to the manufacturer's protocol for a commercial cathepsin activity assay kit (e.g., kits for Cathepsin B or D).[1][7][12][17][21]
-
Assay Procedure: Incubate the cell lysate with a fluorogenic cathepsin substrate.
-
Measurement: Measure the fluorescence using a fluorometer or fluorescence plate reader. A decrease in fluorescence indicates reduced cathepsin activity.[1]
-
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effects of the inhibitors.
-
MTT Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or Bafilomycin A1 for the desired duration (e.g., 24, 48, or 72 hours).[4][5][22]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Annexin V Staining for Apoptosis:
-
Cell Treatment and Harvesting: Treat cells with the inhibitors. For adherent cells, collect both the floating and attached cells.[23]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.[9][14][24]
-
Flow Cytometry: Incubate for 15 minutes in the dark at room temperature, then analyze the cells by flow cytometry.[14][23] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
Both this compound and Bafilomycin A1 are valuable tools for studying autophagy and hold potential as anticancer agents.
-
Bafilomycin A1 is a highly potent and specific V-ATPase inhibitor, making it a gold standard for blocking lysosomal acidification and measuring autophagic flux.[3][4][5][6][7] Its dual mechanism of inhibiting both acidification and autophagosome-lysosome fusion makes it a robust late-stage autophagy inhibitor.[3] However, its potent and broad effects on cellular pH homeostasis may lead to off-target effects and cytotoxicity.[10][11][25]
-
This compound represents a newer class of autophagy inhibitor with a distinct mechanism of action that involves direct effects on lysosomal enzyme activity and membrane stability.[1][2] Preclinical studies suggest it has significant antitumor efficacy, both as a single agent and in combination therapy, with a potentially favorable therapeutic window.[1][18][26]
The choice between this compound and Bafilomycin A1 will depend on the specific research question. Bafilomycin A1 is ideal for experiments requiring complete and rapid inhibition of lysosomal degradation to study autophagic flux. This compound may be more suitable for therapeutic studies, given its demonstrated in vivo antitumor activity and unique mechanism of action that could be exploited for specific cancer types. Further head-to-head comparative studies are needed to fully delineate their respective potencies, specificities, and therapeutic potentials.
References
- 1. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 2. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteolysis.jp [proteolysis.jp]
- 4. MTT (Assay protocol [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.9. Annexin-V Staining [bio-protocol.org]
- 10. LysoTracker | AAT Bioquest [aatbio.com]
- 11. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. preprints.org [preprints.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 20. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Annexin-V and Autophagy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Comparative analysis of cell death mechanisms induced by lysosomal autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elaiophylin: A Comparative Analysis of its Anticancer Efficacy Across Diverse Tumor Types
For Immediate Release
Elaiophylin, a naturally derived macrodiolide antibiotic, is emerging as a potent anticancer agent with a multifaceted mechanism of action. This guide provides a comprehensive comparison of its efficacy across various tumor types, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant antitumor activity in a range of cancers, including ovarian, lung, pancreatic, and uveal melanoma. Its primary mechanism involves the inhibition of late-stage autophagy and mitophagy, leading to cancer cell death. Furthermore, this compound has been shown to modulate critical signaling pathways, including the SIRT1/Nrf2, Wnt/β-Catenin, and MAPK pathways, contributing to its anticancer effects. This document summarizes the quantitative data on its efficacy, details the experimental protocols used in key studies, and provides visual representations of its mechanisms of action.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The anticancer effects of this compound have been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Reference |
| Pancreatic Cancer | BxPC-3 | 452.8 nM | [1] |
| Pancreatic Cancer | PANC-1 | 467.7 nM | [1] |
| Ovarian Cancer | SKOV3, OVCAR8, UWB1.289, SW626 | ~0.5 µM | [1] |
| Lung Cancer | A549, H1975, Calu-3 | 0.25 - 0.5 µM | [1] |
| Uveal Melanoma | C918, OCM1A | 0.5 - 2 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Key Findings | Reference |
| Ovarian Cancer | SKOV3 Xenograft (Mice) | 2 mg/kg (i.p.) | 72% decrease in the average daily tumor growth rate.[2] | [2] |
| Lung Cancer | A549 Xenograft (Mice) | 2 mg/kg (i.p.) | Significantly smaller tumor volume compared to the control group.[3] | [3] |
| Uveal Melanoma | C918 Xenograft (Mice) | 2 mg/kg (i.p.) | Dramatically inhibited tumor growth.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The viability of cancer cells following treatment with this compound was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.[6]
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: After the treatment period, MTT solution (e.g., 5 mg/mL) was added to each well, and the plates were incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][7]
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as DMSO or SDS.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 490 nm or 570 nm.[6][7] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting was employed to investigate the effect of this compound on the expression of specific proteins involved in signaling pathways.[5][8]
-
Cell Lysis: Treated and untreated cancer cells were lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.[8]
-
Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay kit.[8]
-
SDS-PAGE: Equal amounts of protein from each sample were separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.[5]
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
In Vivo Xenograft Tumor Assay
To evaluate the in vivo anticancer efficacy of this compound, xenograft models are commonly used.[2][3][4]
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ SKOV3 cells) were subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c athymic or SCID mice).[2]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100 mm³).[2]
-
Treatment: Mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 1 or 2 mg/kg) at regular intervals (e.g., every 2 days), while the control group received a vehicle (e.g., DMSO).[2]
-
Tumor Measurement: Tumor volume was monitored regularly throughout the study by measuring the length and width of the tumors.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and the tumors were excised, weighed, and further analyzed (e.g., by immunohistochemistry for markers of apoptosis or autophagy).[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for evaluating the anticancer efficacy of this compound.
References
- 1. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells [mdpi.com]
- 2. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling | MDPI [mdpi.com]
- 4. This compound Inhibits Tumorigenesis of Human Uveal Melanoma by Suppressing Mitophagy and Inducing Oxidative Stress via Modulating SIRT1/FoxO3a Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. Cell Viability Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Cross-validation of Elaiophylin's antitumor effects in patient-derived xenograft (PDX) models
A comprehensive evaluation of the antitumor agent Elaiophylin, this guide provides a comparative analysis of its efficacy against established cancer therapies. While direct cross-validation in patient-derived xenograft (PDX) models is not yet available in published literature, this guide synthesizes existing preclinical data from traditional xenograft studies and offers a detailed comparison with the performance of standard-of-care drugs in highly relevant PDX models. This analysis, supplemented with detailed experimental protocols and pathway visualizations, offers valuable insights for researchers, scientists, and drug development professionals in the oncology field.
Executive Summary
This compound, a macrodiolide antibiotic, has demonstrated significant antitumor activity across a range of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of autophagy and mitophagy, suppression of angiogenesis, and the unique triggering of paraptosis through hyperactivation of the MAPK signaling pathway. Although data from patient-derived xenograft (PDX) models are currently lacking, this guide provides an indirect comparative assessment by juxtaposing this compound's performance in traditional xenograft models with that of standard-of-care chemotherapeutics in PDX models of pancreatic, ovarian, and lung cancer. This guide is intended to serve as a valuable resource for preclinical assessment and to highlight the potential of this compound as a novel anticancer agent warranting further investigation in more clinically relevant models.
Comparative Efficacy of this compound
While direct head-to-head comparisons of this compound with other anticancer agents in PDX models are not available, this section presents a summary of this compound's efficacy in traditional xenograft models alongside the performance of standard-of-care drugs in PDX models for relevant cancer types. This indirect comparison provides a preliminary assessment of this compound's potential.
Pancreatic Cancer
No in vivo data for this compound in pancreatic cancer xenograft models is currently available in the literature. The following table presents the efficacy of standard-of-care regimens in pancreatic cancer PDX models.
| Treatment Regimen | PDX Model Details | Efficacy Metric | Result | Citation |
| Gemcitabine + nab-Paclitaxel | Advanced Pancreatic Adenocarcinoma (PDAC) | Median Overall Survival (OS) | 9.7 months | [1] |
| mFOLFIRINOX | Advanced Pancreatic Adenocarcinoma (PDAC) | Median Overall Survival (OS) | 8.4 months | [1] |
| Gemcitabine + nab-Paclitaxel | Metastatic Pancreatic Cancer | Median Overall Survival (OS) | 9.00 months | [2] |
| mFOLFIRINOX | Metastatic Pancreatic Cancer | Median Overall Survival (OS) | 10.00 months | [2] |
Ovarian Cancer
| Treatment | Xenograft/PDX Model | Efficacy Metric | Result | Citation |
| This compound | SKOV3 (ovarian cancer cell line) xenograft | Tumor Growth Inhibition | 72% decrease in average daily tumor growth rate (at 2 mg/kg) | [3] |
| This compound + Cisplatin | SKOV3 xenograft | Tumor Growth Inhibition | Superior to cisplatin alone (P < 0.001) | [3] |
| Carboplatin + Paclitaxel | Ovarian Cancer PDX | Tumor Volume Change | Varies by model, with both sensitive and resistant tumors observed | [4] |
| Olaparib | Ovarian Cancer PDX | Tumor Volume Change | Response observed in models with relevant biomarkers | [4][5] |
| Cisplatin | Ovarian Cancer PDX | Tumor Growth Inhibition | Significant tumor shrinkage in sensitive models | [6] |
Lung Cancer
| Treatment | Xenograft/PDX Model | Efficacy Metric | Result | Citation |
| This compound | A549 (lung adenocarcinoma cell line) xenograft | Tumor Volume | Significantly smaller than control (at 2 mg/kg) | [7] |
| Osimertinib | EGFR T790M-Positive NSCLC | Median Progression-Free Survival (PFS) | 10.1 months | [8][9] |
| Platinum-Pemetrexed | EGFR T790M-Positive NSCLC | Median Progression-Free Survival (PFS) | 4.4 months | [8][9] |
| Osimertinib + Pemetrexed/Cisplatin | PC9T790M (NSCLC cell line) xenograft | Tumor Growth Inhibition | Prevented or delayed the onset of resistance compared to osimertinib alone | [10] |
Key Signaling Pathways Targeted by this compound
This compound exerts its antitumor effects by modulating several critical signaling pathways within cancer cells. The following diagrams illustrate these pathways.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
The following protocol is a generalized procedure for the establishment of PDX models, synthesized from multiple sources.[11][12][13] Specific details may vary depending on the tumor type and laboratory.
1. Tumor Tissue Acquisition:
-
Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.
-
The tissue is collected in a sterile container with a suitable transport medium (e.g., DMEM/F-12) on ice and processed as quickly as possible (ideally within 3 hours).
2. Tissue Processing:
-
In a sterile biosafety cabinet, the tumor tissue is washed with phosphate-buffered saline (PBS) containing antibiotics.
-
Necrotic and fatty tissues are carefully removed.
-
The remaining viable tumor tissue is minced into small fragments (approximately 2-3 mm³).
3. Implantation into Immunodeficient Mice:
-
Six- to eight-week-old immunodeficient mice (e.g., NOD-scid, SCID, or athymic nude mice) are used as hosts.
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
A small incision is made in the skin, and a subcutaneous pocket is created.
-
One to two tumor fragments are implanted into the subcutaneous space, typically in the flank or dorsal region.
-
The incision is closed with surgical clips or sutures.
4. Tumor Growth Monitoring and Passaging:
-
Mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized.
-
The tumor is aseptically excised, and the process is repeated for subsequent passages (F1, F2, etc.) to expand the PDX model.
5. Cryopreservation and Biobanking:
-
Portions of the tumor from each passage can be cryopreserved in a suitable medium (e.g., DMEM with 10% FBS and 10% DMSO) for long-term storage and future use.
In Vivo Drug Efficacy Studies in PDX Models
1. Expansion of PDX Model:
-
A sufficient number of mice are implanted with tumor fragments from a well-characterized PDX model.
2. Cohort Formation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 6-10 mice per group).
3. Drug Administration:
-
This compound and/or comparator drugs are administered to the treatment groups according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal, oral gavage).
-
The control group receives a vehicle control.
4. Monitoring and Data Collection:
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The health and behavior of the mice are monitored daily.
-
At the end of the study (defined by a specific time point or tumor volume endpoint), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
5. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
-
Statistical analysis is performed to compare the tumor growth between treatment and control groups.
Conclusion and Future Directions
This compound demonstrates compelling antitumor activity in preclinical models, targeting key cancer-promoting pathways. While the absence of data from PDX models represents a significant gap in its preclinical evaluation, the promising results from traditional xenograft studies, particularly in ovarian and lung cancer, underscore the need for further investigation. Future studies should prioritize the evaluation of this compound in a diverse panel of well-characterized PDX models to ascertain its efficacy in a more clinically relevant setting. Direct comparative studies against standard-of-care and novel targeted therapies within these PDX models will be crucial to accurately position this compound in the landscape of cancer therapeutics. Furthermore, the identification of predictive biomarkers of response to this compound will be essential for guiding its potential clinical development and patient selection.
References
- 1. PASS-01 Trial: Modified FOLFIRINOX Versus Gemcitabine/Nab-Paclitaxel for Advanced PDAC | GI Oncology Now [gioncologynow.com]
- 2. The efficacy and safety of Nab-paclitaxel plus gemcitabine versus mFOLFIRINOX in the first-line treatment of metastatic pancreatic cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. cdn.mednet.co.il [cdn.mednet.co.il]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived xenograft [bio-protocol.org]
- 13. Establishment of Patient-derived Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elaiophylin and Other Natural Product-Based Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-digestion process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has made the modulation of autophagy a promising strategy in cancer therapy. Natural products, with their vast structural diversity and biological activity, are a significant source of novel autophagy inhibitors. This guide provides a detailed comparison of Elaiophylin, a potent microbial-derived autophagy inhibitor, with other natural product-based inhibitors, supported by experimental data and methodologies.
Introduction to this compound
This compound is a C2-symmetric macrodiolide antibiotic originally isolated from Streptomyces melanosporus.[1] Initially studied for its antimicrobial properties, it has been identified as a potent late-stage autophagy inhibitor with significant antitumor activity in various cancers, including ovarian, lung, and pancreatic cancers, as well as multiple myeloma and uveal melanoma.[1][2][3][4][5]
Mechanism of Action: this compound as a Late-Stage Autophagy Inhibitor
This compound exerts its inhibitory effect during the late stages of the autophagic process. Unlike early-stage inhibitors that prevent the formation of autophagosomes, this compound blocks the autophagic flux. This leads to the accumulation of autophagosomes within the cell that cannot be cleared.[1][6][7] Its mechanism involves:
-
Impaired Lysosomal Function: this compound attenuates the activity of lysosomal cathepsins (Cathepsin B and D) and impairs their maturation, which is crucial for the degradation of autophagic cargo.[1][5][7]
-
Blocked Autophagosome-Lysosome Fusion: It disrupts the fusion of autophagosomes with lysosomes, a critical step for the formation of autolysosomes where degradation occurs.[1][4]
-
Lysosomal Membrane Permeabilization: The compound can induce the destabilization of lysosomal membranes, leading to the release of proteases into the cytoplasm.[1][7]
Comparative Analysis of Natural Product Autophagy Inhibitors
This compound is part of a growing class of natural products that modulate autophagy. Its late-stage inhibitory profile contrasts with other well-known inhibitors like Wortmannin, which acts at an early stage. The following table summarizes the key characteristics of this compound and other representative natural product-based autophagy inhibitors.
| Inhibitor | Source/Class | Stage of Inhibition | Mechanism of Action | Key Signaling Pathways Targeted | Reported IC50 Values (Cell Viability/Function) |
| This compound | Microbial Macrodiolide | Late Stage | Blocks autophagic flux; Impairs lysosomal function and autophagosome-lysosome fusion.[1][6][7] | SIRT1/Nrf2, SIRT1/FoxO3a, Wnt/β-Catenin, VEGFR2, HIF-1α.[2][3][8][9] | A549 Lung Cancer: 248.8 nM[2] BxPC-3 Pancreatic Cancer: 452.8 nM[10] PANC-1 Pancreatic Cancer: 467.7 nM[10] |
| Wortmannin | Fungal Metabolite | Early Stage | Irreversible inhibitor of Phosphoinositide 3-kinases (PI3Ks), primarily Class III PI3K (Vps34), preventing autophagosome nucleation.[11][12][13] | PI3K/Akt/mTOR.[13] | Hepatocytes (Proteolysis): ~30 nM[11] |
| Bafilomycin A1 | Microbial Macrolide | Late Stage | Inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and blocking autophagosome-lysosome fusion.[14][15] | mTOR (indirectly), Beclin 1-Bcl-2 binding.[16] | JIMT1 Breast Cancer: 500 nM (used for autophagy inhibition)[17] |
| Matrine | Plant Alkaloid | Late Stage | Elevates lysosomal pH, inhibiting the function and maturation of lysosomal proteases.[6][7] | PI3K/Akt/mTOR, AMPK.[7] | Varies by cell line. |
| Oblongifolin C | Plant Phenolic | Late Stage | Potent inhibitor of autophagic flux.[6] | Not extensively detailed. | Varies by cell line. |
| Lucanthone | Synthetic (Thioxanthenone core found in nature) | Late Stage | Disrupts lysosomal function, leading to the accumulation of p62.[7] | Not extensively detailed. | Varies by cell line. |
Signaling Pathways and Experimental Workflows
The study of autophagy inhibitors requires a multi-faceted approach to accurately determine their mechanism and efficacy. Below are diagrams illustrating the autophagy pathway, this compound's diverse signaling targets, and a typical experimental workflow.
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumorigenesis of Human Uveal Melanoma by Suppressing Mitophagy and Inducing Oxidative Stress via Modulating SIRT1/FoxO3a Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural Compounds from Herbs that can Potentially Execute as Autophagy Inducers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiangiogenic Potential of Microbial Metabolite this compound for Targeting Tumor Angiogenesis | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The phosphatidylinositol 3-kinase inhibitors wortmannin and LY294002 inhibit autophagy in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Elaiophylin: A Comparative Analysis of its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-angiogenic properties of Elaiophylin, a microbial metabolite, against other established anti-angiogenic agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound has demonstrated potent anti-angiogenic activities both in vitro and in vivo.[1][2] Its mechanism of action involves the dual inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells and the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) in tumor cells.[1][3] This dual action disrupts key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. This guide compares the efficacy of this compound with other well-known anti-angiogenic drugs, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Data on Anti-Angiogenic Activity
To facilitate a clear comparison, the following table summarizes the in vitro anti-proliferative and anti-angiogenic activities of this compound and other selected anti-angiogenic agents on Human Umbilical Vein Endothelial Cells (HUVECs). It is important to note that direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Target(s) | Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | VEGFR2, HIF-1α | HUVECs | MTT Assay | Cell Viability | IC50: 439.4 nM | [1] |
| HUVECs | Tube Formation | Inhibition of capillary-like structures | Significant inhibition at non-toxic concentrations | [4] | ||
| Chick Chorioallantoic Membrane (CAM) | In vivo Angiogenesis | Inhibition of neovascularization | Potent inhibition at 0.1 μ g/egg | [1] | ||
| Sunitinib | VEGFRs, PDGFRs, c-Kit | HUVECs | Proliferation Assay | Inhibition of VEGF-induced proliferation | IC50: 40 nM | [4] |
| HUVECs | MTT Assay | Cell Viability | ~50% growth reduction at 2 µM | [5] | ||
| Sorafenib | VEGFRs, PDGFRβ, Raf kinases | HUVECs | MTT Assay | Cell Viability | Half-maximum efficacy at 50 µM | [2] |
| HUVECs | Tube Formation | Inhibition of VEGF-mediated tube formation | 33% inhibition at 5 µM | [6] | ||
| Axitinib | VEGFR-1, -2, -3 | HUVECs | MTT Assay | Cell Viability | Growth suppression at 1–4 µM | [5] |
| HUVECs | Tube Formation | Reduction in tube length | Significant reduction post-sunitinib resistance | [2] | ||
| Pazopanib | VEGFR-1, -2, -3, PDGFRs, c-Kit | HUVECs | Phosphorylation Assay | Inhibition of VEGF-induced VEGFR-2 phosphorylation | IC50: ~8 nM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well).
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib, Axitinib) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated.[5]
In Vitro Tube Formation Assay
-
Matrigel Coating: 96-well plates are coated with a layer of growth factor-reduced Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated plates.
-
Compound Treatment: The cells are treated with different concentrations of the test compound or vehicle control.
-
Incubation: The plates are incubated for a period sufficient to allow for the formation of capillary-like structures (e.g., 6-8 hours).
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the number of junctions, nodes, and total tube length.[4]
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated for a specific number of days to allow for the development of the chorioallantoic membrane (CAM).
-
Windowing: A small window is created in the eggshell to expose the CAM.
-
Compound Application: A sterile coverslip or filter disc containing the test compound (e.g., this compound) or vehicle control is placed on the CAM surface.
-
Incubation: The eggs are further incubated to observe the effect on blood vessel formation.
-
Analysis: The CAM is examined under a stereomicroscope, and the degree of angiogenesis is assessed by counting the number of blood vessel branch points within a defined area around the applied substance. The inhibition of neovascularization is calculated relative to the control.[1]
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: HUVECs are treated with the test compound and/or VEGF and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated VEGFR2, Akt, ERK1/2, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of target proteins are normalized to a loading control like β-actin.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-angiogenic properties.
Caption: Mechanism of this compound's Anti-Angiogenic Action.
Caption: Experimental Workflow for Evaluating Anti-Angiogenic Properties.
Conclusion
This compound presents a promising profile as an anti-angiogenic agent with a distinct dual mechanism of action targeting both tumor cell hypoxia response and endothelial cell signaling. The available preclinical data suggests its potency is comparable to, and in some aspects may differ from, established anti-angiogenic drugs. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential in the context of existing anti-angiogenic therapies. This guide provides a foundational overview for researchers and drug development professionals interested in the further investigation of this compound for cancer therapy.
References
- 1. Biological activity of bevacizumab, a humanized anti-VEGF antibody in vitro | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Navigating Elaiophylin Sensitivity: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of potential predictive biomarkers for sensitivity to Elaiophylin, a promising anti-cancer agent. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and validation workflows.
This compound, a macrodiolide antibiotic, has demonstrated potent anti-tumor activity across a range of cancers, including ovarian, lung, and pancreatic cancer[1][2][3]. Its primary mechanism of action is the inhibition of late-stage autophagy, a cellular recycling process that cancer cells often exploit to survive stress. This compound disrupts autophagic flux by impairing lysosomal function, leading to the accumulation of autophagosomes and the protein SQSTM1/p62, ultimately triggering cell death[1][4]. Beyond autophagy inhibition, this compound has been shown to induce a form of programmed cell death called paraptosis through hyperactivation of the MAPK signaling pathway and to suppress mitophagy via the SIRT1/Nrf2 axis[2][5][6]. This multifaceted activity suggests that specific molecular signatures could predict a tumor's susceptibility to this compound.
This guide summarizes the key signaling pathways affected by this compound, presents quantitative data on its efficacy in various cancer cell lines, and details the experimental protocols necessary to identify and validate predictive biomarkers for its sensitivity.
Comparative Efficacy of this compound Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Adenocarcinoma | 248.8 | [2] |
| H1975 | Lung Adenocarcinoma | Not specified, but viability inhibited | [2] |
| Calu-3 | Lung Adenocarcinoma | Not specified, but viability inhibited | [2] |
| BxPC-3 | Pancreatic Cancer | 452.8 | [3] |
| PANC-1 | Pancreatic Cancer | 467.7 | [3] |
| OVCAR3 | Ovarian Cancer | Not specified, but viability inhibited | [1] |
| A2780 | Ovarian Cancer | Not specified, but viability inhibited | [1] |
| SKOV3 | Ovarian Cancer | Not specified, but viability inhibited | [1] |
Potential Predictive Biomarkers for this compound Sensitivity
Based on its known mechanisms of action, several potential predictive biomarkers for this compound sensitivity have been identified. These can be broadly categorized into markers related to autophagy, the MAPK pathway, and other associated signaling pathways.
| Biomarker Category | Potential Biomarker | Rationale for Prediction |
| Autophagy | High basal autophagy levels | Cells reliant on autophagy for survival may be more susceptible to its inhibition. |
| LC3B-II/LC3B-I ratio | A key indicator of autophagosome formation; high levels may indicate active autophagy. | |
| SQSTM1/p62 levels | Accumulates when autophagic flux is blocked, and its baseline level may influence sensitivity.[1] | |
| MAPK Pathway | Elevated basal MAPK pathway activation (e.g., p-ERK) | This compound hyperactivates this pathway, suggesting cells with existing high activation may be pushed past a survival threshold.[5][6] |
| SHP2 expression/activity | Identified as a direct target of this compound in the MAPK pathway.[6] | |
| Mitophagy & Oxidative Stress | SIRT1 expression/activity | This compound downregulates SIRT1, a key regulator of mitophagy and cellular stress responses.[2] |
| Nrf2 expression/activity | A downstream target of SIRT1, involved in the oxidative stress response.[2] | |
| Other Pathways | Hsp90/Cdc37 complex levels | This compound acts as an inhibitor of this protein-protein interface.[7] |
| β-catenin expression/activity | This compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying this compound's activity and to provide a clear workflow for biomarker validation, the following diagrams are provided.
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the identification and validation of predictive biomarkers for this compound sensitivity.
Cell Viability and IC50 Determination (CCK-8/MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0 to 2 µM) for a specified period (e.g., 24, 48, or 72 hours).[2][3]
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., LC3B, p62, p-ERK, SIRT1, β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagic Flux Assay (GFP-LC3 Puncta Formation)
-
Cell Transfection: Transfect cells with a GFP-LC3 expression vector.
-
Drug Treatment: Treat the transfected cells with this compound or a known autophagy inhibitor/inducer (e.g., chloroquine, rapamycin) as controls.
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, and observe the GFP-LC3 puncta using a fluorescence microscope.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta upon this compound treatment, similar to chloroquine, indicates a blockage of autophagic flux.[1]
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 1-2 mg/kg, intraperitoneally) or vehicle control according to a predetermined schedule (e.g., every other day).[1]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess biomarker expression.
This guide provides a foundational framework for the identification and validation of predictive biomarkers for this compound sensitivity. By leveraging the outlined experimental approaches and focusing on the key signaling pathways, researchers can better stratify patient populations and advance the clinical development of this promising anti-cancer agent.
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound triggers paraptosis and preferentially kills ovarian cancer drug-resistant cells by inducing MAPK hyperacti… [ouci.dntb.gov.ua]
- 7. preprints.org [preprints.org]
Elaiophylin's Impact on Cellular Machinery: A Comparative Transcriptomic and Proteomic Guide
For Researchers, Scientists, and Drug Development Professionals
Elaiophylin, a macrodiolide antibiotic, has garnered significant interest for its potent anti-tumor activities. This guide provides a comparative overview of its effects on the cellular transcriptome and proteome, drawing from recent studies on various cancer cell lines. By examining the changes in gene expression and protein abundance, we can elucidate the molecular mechanisms underlying this compound's therapeutic potential.
Executive Summary
This compound treatment triggers significant alterations in the transcriptomic and proteomic landscapes of cancer cells. Proteomic analyses in lung and pancreatic cancer cells have revealed a substantial number of differentially expressed proteins, pointing towards the modulation of key signaling pathways. Notably, this compound has been shown to inhibit the SIRT1/Nrf2 pathway in lung adenocarcinoma and the Wnt/β-Catenin pathway in pancreatic cancer. Transcriptomic studies in ovarian cancer cells further support its role as a late-stage autophagy inhibitor. This guide synthesizes these findings, offering a comprehensive look at the molecular impact of this compound.
Comparative Proteomic Analysis
Proteomic studies have been instrumental in identifying the direct and indirect protein targets of this compound. The following tables summarize the quantitative proteomic data from studies on human lung adenocarcinoma (A549) and pancreatic cancer (BxPC-3) cells.
Table 1: Differentially Expressed Proteins in A549 Lung Adenocarcinoma Cells Treated with this compound. [1][2]
| Regulation | Number of Proteins | Key Proteins Implicated | Associated Pathway |
| Upregulated | 17 | - | - |
| Downregulated | 92 | SIRT1 | SIRT1/Nrf2 Signaling |
Data from proteomic analysis of A549 cells treated with this compound. The study highlighted SIRT1 as a key downregulated protein.[1][2]
Table 2: Key Protein Expression Changes in BxPC-3 Pancreatic Cancer Cells Treated with this compound. [3]
| Protein | Change in Expression | Associated Pathway/Process |
| β-catenin | Downregulated | Wnt/β-Catenin Signaling |
| p-GSK-3β | Upregulated | Wnt/β-Catenin Signaling |
| PCNA | Downregulated | Cell Proliferation |
| HDAC1 | Upregulated | Cell Proliferation |
| Cleaved-caspase-3 | Upregulated | Apoptosis |
| MMP-7 | Downregulated | Migration and Invasion |
| MMP-2 | Downregulated | Migration and Invasion |
This table summarizes the Western blot analysis results showing the effect of this compound on key proteins involved in major cancer-related pathways in BxPC-3 cells.[3]
Comparative Transcriptomic Analysis
Transcriptomic analysis of this compound-treated ovarian cancer cells (SKOV3) has provided insights into the broader gene expression changes induced by the compound.
Table 3: Gene Set Enrichment in SKOV3 Ovarian Cancer Cells Treated with this compound. [4]
| Gene Set | Regulation | Significance |
| Autophagy Interaction Network | Upregulated | Indicates modulation of the autophagy process. |
| Mizushima_Autophagosome_Formation | Significantly Enriched | Confirms this compound's role as an autophagy inhibitor. |
| Pro-apoptotic genes (e.g., DR5) | Upregulated | Suggests induction of apoptosis. |
Microarray analysis of SKOV3 cells treated with 0.5 µM this compound revealed a significant upregulation of genes associated with the autophagy interaction network.[4]
Key Signaling Pathways Modulated by this compound
This compound has been shown to perturb critical signaling pathways involved in cancer progression. The following diagrams illustrate the key pathways identified through transcriptomic and proteomic analyses.
Figure 1: this compound inhibits the SIRT1/Nrf2 signaling pathway.
Figure 2: this compound inhibits the Wnt/β-Catenin signaling pathway.
Experimental Protocols
A generalized workflow for the transcriptomic and proteomic analyses cited in this guide is presented below. For specific details, please refer to the original publications.
Figure 3: Generalized experimental workflow.
Key Methodologies
-
Cell Culture and Treatment: Human cancer cell lines (e.g., A549, SKOV3, BxPC-3) are cultured under standard conditions. Cells are then treated with a specific concentration of this compound (typically in the nanomolar to low micromolar range) or a vehicle control for a defined period (e.g., 24 hours).[2][3]
-
Transcriptomic Analysis (Microarray): Total RNA is extracted from the treated and control cells. The quality and quantity of RNA are assessed before hybridization to a microarray chip (e.g., Roche NimbleGen Human Genome 12 × 135K Array). The resulting data is processed and analyzed to identify differentially expressed genes and enriched gene sets.[4]
-
Proteomic Analysis (LC-MS/MS): Total protein is extracted from the cells, quantified, and then digested into peptides. The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are searched against a protein database to identify and quantify the proteins.[2]
-
Western Blotting: This technique is used to validate the findings from proteomic studies by measuring the expression levels of specific proteins using antibodies.
Conclusion and Future Directions
The collective transcriptomic and proteomic data strongly indicate that this compound exerts its anti-tumor effects through a multi-pronged approach. It disrupts fundamental cellular processes such as autophagy and modulates key oncogenic signaling pathways, including SIRT1/Nrf2 and Wnt/β-Catenin. These findings provide a solid foundation for the further development of this compound as a potential therapeutic agent.
Future research should aim to perform integrated transcriptomic and proteomic analyses on the same cell lines under identical conditions to draw more direct correlations between gene and protein expression changes. Additionally, exploring the effect of this compound in in vivo models and its potential in combination therapies will be crucial steps toward its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Elaiophylin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Elaiophylin is paramount. This guide provides essential safety and logistical information, including detailed, step-by-step procedures for the proper disposal of this compound to minimize risk and ensure regulatory compliance.
This compound is a macrodiolide antibiotic utilized in research as a novel autophagy inhibitor, particularly in studies related to cancer.[1] Its biological activity necessitates careful handling and adherence to strict disposal protocols to protect laboratory personnel and the environment.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed and may damage fertility or the unborn child . Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated controlled area.
Immediate First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.
Required Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder or in solution), the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Respiratory Protection: Use a fume hood or other ventilated enclosure. For weighing or handling that may generate dust, a respirator may be required.
This compound: Physical and Chemical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅₄H₈₈O₁₈ | [3][4][5][6] |
| Molecular Weight | 1025.3 g/mol | [3][4][5][6] |
| CAS Number | 37318-06-2 | [3][4][5][] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 20 mg/ml, Ethanol: 1 mg/ml (with sonication) | [3] |
Step-by-Step Disposal Procedures for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. All waste must be collected, segregated, and disposed of through an approved waste disposal plant. Under no circumstances should this compound or its solutions be disposed of down the drain.
Disposal of Solid this compound Waste
This category includes expired or unused pure this compound powder and any grossly contaminated items such as weigh boats or spatulas.
-
Step 1: Containment: Carefully place the solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Step 2: Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., toxic, health hazard).
-
Step 3: Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Step 4: Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Liquid this compound Waste
This includes any solutions containing this compound, such as stock solutions or media from cell culture experiments.
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Step 2: Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Step 3: Labeling: Clearly label the container with "Hazardous Waste," "this compound," the solvent system used (e.g., DMSO, Ethanol), and the approximate concentration.
-
Step 4: Storage and Disposal: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area. Follow the same procedure as for solid waste for final disposal.
Decontamination and Disposal of Labware
This procedure applies to reusable glassware (e.g., flasks, beakers) and disposable plasticware that has come into contact with this compound.
-
Step 1: Initial Rinse (for reusable glassware): Rinse the glassware with a small amount of the solvent used to prepare the this compound solution (e.g., ethanol or DMSO). This rinseate must be collected and disposed of as liquid hazardous waste.
-
Step 2: Decontamination Wash: Wash the rinsed glassware with a suitable laboratory detergent and water.
-
Step 3: Final Rinse: Thoroughly rinse the glassware with purified water.
-
Step 4: Disposal of Plasticware: All disposable plasticware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be placed in the solid hazardous waste container. Do not dispose of it in regular or biohazardous waste bins.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound is considered contaminated and must be disposed of as hazardous waste.
-
Step 1: Doffing: Carefully remove gloves, lab coats, and any other disposable PPE to avoid skin contact.
-
Step 2: Collection: Place all contaminated PPE directly into the designated solid hazardous waste container for this compound.
-
Step 3: Hand Hygiene: After removing all PPE, thoroughly wash your hands with soap and water.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.hesperian.org [en.hesperian.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C54H88O18 | CID 6444206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Elaiophylin
Essential protocols and safety measures for the potent autophagy inhibitor, Elaiophylin, to ensure laboratory safety and experimental integrity.
For researchers and drug development professionals, the handling of potent compounds like this compound demands rigorous safety protocols and a clear understanding of its properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work while prioritizing safety.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance if swallowed and may damage fertility or the unborn child. Therefore, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment should be worn at all times:
-
Gloves: Wear protective, chemical-resistant gloves. Double gloving is recommended, especially when handling stock solutions or performing procedures with a high risk of splashing.
-
Lab Coat: A long-sleeved, impermeable lab coat that closes in the back is required to protect against skin contact[1].
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect the eyes from splashes[2].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator is necessary[3].
Emergency Procedures:
In the event of accidental exposure, immediate action is critical:
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Source |
| Molecular Formula | C54H88O18 | [4] |
| Molecular Weight | 1025.27 g/mol | [4] |
| IC50 (BxPC-3 cells) | 452.8 nM | [5] |
| IC50 (PANC-1 cells) | 467.7 nM | [5] |
| In vivo dosage (mice) | 2 mg/kg (well-tolerated) | [6][7] |
| In vivo dosage (mice) | 8 mg/kg (toxic effects observed) | [6][8] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and adherence to best practices.
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0 to 2 µM) for 24 hours. A control group should be treated with DMSO (the solvent for this compound) at a concentration equivalent to the highest this compound concentration used.
-
After the incubation period, add 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well.
-
Shake the plates on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader[9].
Colony Formation Assay:
-
Treat cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Seed the treated cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Incubate the plates for 14 days in a humidified atmosphere at 37°C with 5% CO2, allowing colonies to form. The medium containing the respective this compound concentrations should be replenished every 3 days.
-
After 14 days, fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the colonies with crystal violet for 15 minutes at room temperature.
-
Wash the plates with PBS, air dry, and count the number of colonies[5][9].
In Vivo Xenograft Tumor Model:
-
Inject cancer cells (e.g., A549 cells) subcutaneously into the flanks of immunocompromised mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at the desired concentration (e.g., 2 mg/kg) or a vehicle control (e.g., DMSO) to the respective groups on a predetermined schedule (e.g., every other day).
-
Monitor tumor volume and body weight regularly throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis[9].
Operational Workflow and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. static.abclonal.com [static.abclonal.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel autophagy inhibitor, exerts antitumor activity as a single agent in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Occurrence, Bioactivity and Biosynthesis of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Tumorigenesis of Human Lung Adenocarcinoma by Inhibiting Mitophagy via Suppression of SIRT1/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
